molecular formula C7H4Br2N2 B1424181 3,6-dibromo-1H-pyrrolo[3,2-b]pyridine CAS No. 1190312-18-5

3,6-dibromo-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1424181
CAS No.: 1190312-18-5
M. Wt: 275.93 g/mol
InChI Key: YLJNUCADWFEQJM-UHFFFAOYSA-N
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Description

3,6-Dibromo-1H-pyrrolo[3,2-b]pyridine (CAS 1190312-18-5) is a high-purity brominated heterocyclic compound that serves as a versatile and key synthetic intermediate in advanced chemical research . Its molecular formula is C₇H₄Br₂N₂, with a molecular weight of 275.93 g/mol . This compound is critically valuable in medicinal chemistry, particularly in the design and synthesis of targeted therapies. It is extensively used as a building block for the development of kinase inhibitors for cancer treatment, forming the core structure of complex molecules with significant biological activity . Furthermore, the scaffold of 1H-pyrrolo[3,2-b]pyridine has been identified in novel research as a core structure for inhibitors of biological targets like Acetyl-CoA carboxylase 1 (ACC1), which is a promising target in oncology for its role in fatty acid synthesis of cancer cells . Beyond pharmaceutical applications, this electron-rich aromatic framework is also utilized in materials science for the preparation of organic semiconductors, making it relevant for developing optoelectronic devices . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3,6-dibromo-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-4-1-6-7(11-2-4)5(9)3-10-6/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJNUCADWFEQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3,6-dibromo-1H-pyrrolo[3,2-b]pyridine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3,6-dibromo-1H-pyrrolo[3,2-b]pyridine: A Core Scaffold for Modern Drug Discovery

Executive Summary

This compound, a halogenated derivative of the 7-azaindole core, is a heterocyclic compound of significant interest in medicinal chemistry. Its structure is "privileged," meaning it is a recurring motif in biologically active compounds, particularly as a scaffold for kinase inhibitors. The strategic placement of two bromine atoms provides versatile synthetic "handles" for elaboration into complex molecular architectures through modern cross-coupling methodologies. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and critical applications in drug discovery, tailored for researchers and professionals in the field.

The 7-Azaindole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1H-pyrrolo[3,2-b]pyridine core, commonly known as 7-azaindole, is a bioisostere of the natural indole ring system. The introduction of a nitrogen atom into the six-membered ring fundamentally alters the electronic and physicochemical properties of the scaffold.[1] This modification can lead to several advantages in drug design:

  • Enhanced Binding Affinity: The pyridine nitrogen can act as an additional hydrogen bond acceptor, which may create stronger and more specific interactions with biological targets like the hinge region of protein kinases.[2]

  • Improved Physicochemical Properties: The nitrogen atom often modulates properties such as solubility and metabolic stability compared to the indole counterpart, leading to more "drug-like" characteristics.[2]

  • Novel Intellectual Property: The unique structure provides an opportunity to create novel chemical entities distinct from existing indole-based drugs.[2]

Derivatives of the closely related 1H-pyrrolo[2,3-b]pyridine scaffold have been successfully developed as potent inhibitors for a range of kinases, including Janus kinases (JAKs), Fibroblast Growth Factor Receptor (FGFR), and Traf-2 and Nck-interacting kinase (TNIK).[3][4][5] This success underscores the value of the azaindole core in generating targeted therapeutics.

Chemical Structure and Physicochemical Properties

A precise understanding of the molecule's fundamental properties is the starting point for any synthetic or drug discovery campaign.

Molecular Structure and Identifiers
  • IUPAC Name: this compound

  • Common Name: 3,6-dibromo-7-azaindole

  • CAS Number: 1190312-18-5[6]

  • Molecular Formula: C₇H₄Br₂N₂

  • Molecular Weight: 275.93 g/mol

Computational and Physicochemical Data

The properties of this molecule are summarized below. It is typically a solid at room temperature.[7]

PropertyValueSource
Molecular Formula C₇H₄Br₂N₂-
Molecular Weight 275.93 g/mol -
Appearance White to light yellow powder/solid[8]
Melting Point 145 - 149 °C (for 6-bromo derivative)[8]
SMILES Brc1cc2c(cn1)[nH]cc2Br-
InChI InChI=1S/C7H4Br2N2/c8-4-1-10-7-5(4)6(9)2-11-7/h1-2,11H-

Note: Some data, like the melting point, is for the closely related mono-bromo derivative and serves as a useful proxy in the absence of specific data for the dibromo compound.

Synthesis and Chemical Reactivity

The utility of this compound stems from its accessible synthesis and the reactivity of its bromine substituents.

Recommended Synthetic Protocol

A common and effective route to the related 6-bromo-1H-pyrrolo[3,2-b]pyridine involves a reaction sequence starting from a substituted nitropyridine. This provides a foundational method that can be adapted for the dibromo analog.

Reaction Scheme: Synthesis of the 6-bromo-1H-pyrrolo[3,2-b]pyridine core.[9]

G cluster_0 Step 1: Vinylation cluster_1 Step 2: Reductive Cyclization A 5-bromo-2-methyl-3-nitropyridine B Intermediate Enamine A->B  DMF-DMA, 100°C C 6-bromo-1H-pyrrolo[3,2-b]pyridine B->C  Fe powder, Acetic Acid, 100°C

Caption: Key steps in the synthesis of the azaindole scaffold.

Step-by-Step Methodology: [9]

  • Vinylation of the Precursor: To a solution of 5-bromo-2-methyl-3-nitropyridine in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA). The reaction is heated to approximately 100°C for one hour.

    • Causality: DMF-DMA reacts with the activated methyl group (alpha to the pyridine nitrogen and ortho to the nitro group) to form a reactive enamine intermediate. This sets the stage for the subsequent cyclization.

  • Reaction Workup (Step 1): Concentrate the reaction mixture under vacuum to remove the solvent and excess reagent.

  • Reductive Cyclization: Dissolve the resulting residue in acetic acid and add iron powder. The mixture is purged with nitrogen and then heated to 100°C for several hours (e.g., 20 hours).

    • Causality: The iron powder in acetic acid acts as a reducing agent, converting the nitro group to an amine. The newly formed amine then undergoes an intramolecular cyclization by attacking the enamine, followed by elimination of dimethylamine and aromatization to form the stable pyrrole ring.

  • Purification: After the reaction is complete, the mixture is worked up, typically by neutralizing the acid, extracting the product with an organic solvent like ethyl acetate, and purifying it via column chromatography on silica gel.

Reactivity and Synthetic Utility

The true power of this compound lies in the differential reactivity of its three key positions, which serve as "handles" for diversification. The bromine atoms at the C3 and C6 positions are prime sites for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.

  • Suzuki Coupling: To form C-C bonds with aryl or heteroaryl boronic acids.

  • Sonogashira Coupling: To introduce alkynyl groups.

  • Buchwald-Hartwig Amination: To form C-N bonds with various amines.

  • N-H Functionalization: The pyrrole nitrogen can be deprotonated and subsequently alkylated or arylated to further explore the chemical space.

This multi-faceted reactivity allows for the systematic and combinatorial synthesis of large libraries of compounds for screening.

G cluster_reactions Key Coupling Reactions cluster_products Diverse Molecular Scaffolds Core 3,6-dibromo-1H- pyrrolo[3,2-b]pyridine Suzuki Suzuki (Ar-B(OH)2) Core->Suzuki C3/C6-Br Sonogashira Sonogashira (R-C≡CH) Core->Sonogashira C3/C6-Br Buchwald Buchwald-Hartwig (R-NH2) Core->Buchwald C3/C6-Br Alkylation N-Alkylation (R-X) Core->Alkylation N-H P1 C3/C6-Aryl Derivatives Suzuki->P1 P2 C3/C6-Alkynyl Derivatives Sonogashira->P2 P3 C3/C6-Amino Derivatives Buchwald->P3 P4 N-Substituted Derivatives Alkylation->P4

Caption: Synthetic utility of this compound.

Applications in Drug Discovery

The 7-azaindole scaffold is a cornerstone in the design of kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[10][11] The pyrrolo[3,2-b]pyridine core acts as an ATP-competitive inhibitor by forming key hydrogen bonds with the "hinge" region of the kinase active site.

The 3,6-dibromo precursor is an ideal starting point for a fragment-based or lead optimization campaign:

  • Scaffold Anchoring: The azaindole core provides the primary binding interaction with the kinase hinge.

  • Vectorial Elaboration: The bromine at the C6 position can be replaced with a substituent that projects into the solvent-exposed region, allowing for modulation of pharmacokinetic properties like solubility.

  • Deep Pocket Exploration: The bromine at the C3 position can be functionalized with groups designed to interact with deeper, more specific pockets within the kinase active site, thereby driving potency and selectivity.

This strategy has been effectively used to develop potent inhibitors for various kinase targets using related azaindole scaffolds.[4][5]

Spectroscopic and Safety Data

Spectroscopic Characterization

While a full spectrum for the dibromo compound is not publicly available, the ¹H NMR data for the parent 6-bromo-1H-pyrrolo[3,2-b]pyridine provides a reference for key chemical shifts (400 MHz, DMSO-d6):

  • δ 11.48-11.45 (m, 1H): Corresponds to the pyrrole N-H proton.[9]

  • δ 8.36 (d, J = 2Hz, 1H): Pyridine proton adjacent to the bromine.[9]

  • δ 8.02-8.00 (m, 1H): Pyridine proton.[9]

  • δ 7.69-7.66 (m, 1H): Pyrrole proton.[9]

  • δ 6.59-6.56 (m, 1H): Pyrrole proton.[9]

For the 3,6-dibromo analog, one would expect the disappearance of the signal for the C3-proton (around δ 7.6-7.7 ppm) and shifts in the remaining aromatic protons due to the altered electronic environment.

Safety and Handling

Based on data for structurally related bromo-azaindoles, the following safety precautions should be observed.[7][12]

  • GHS Pictograms:

    • Corrosion (GHS05)

    • Exclamation Mark (GHS07)

  • Signal Word: Danger

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H318: Causes serious eye damage.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust.

    • P280: Wear protective gloves/eye protection/face protection.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that leverages the privileged nature of the 7-azaindole scaffold. Its two bromine atoms provide chemists with a robust and flexible platform for generating molecular diversity through reliable and high-yield cross-coupling reactions. This makes it an exceptionally valuable tool for accelerating the discovery and optimization of novel therapeutics, particularly in the highly competitive field of kinase inhibitor development.

References

  • Pipzine Chemicals. (n.d.). 6-Bromo-1H-pyrrolo[3,2-b]pyridine.
  • Zhao, et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749.
  • Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • El-Damasy, A. K., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Molecules, 23(8), 1888.
  • Yamagishi, H., et al. (2015). Discovery of 3,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2(1H)-one derivatives as novel JAK inhibitors. Bioorganic & Medicinal Chemistry, 23(15), 4345-4357.
  • Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Prieto, M., et al. (2009). Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(16), 4566-4569.
  • Gąsowska-Bajger, B., et al. (2021).

Sources

An In-Depth Technical Guide to 3,6-dibromo-1H-pyrrolo[3,2-b]pyridine: A Core Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,6-dibromo-1H-pyrrolo[3,2-b]pyridine, a key heterocyclic building block in the field of medicinal chemistry. The document details the fundamental molecular properties, including its molecular formula and weight, and presents a plausible synthetic route and standard characterization protocols. Furthermore, it explores the significance of the pyrrolo[3,2-b]pyridine scaffold in drug discovery, its applications as a versatile intermediate, and essential safety and handling considerations. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Pyrrolo[3,2-b]pyridine Scaffold

The 1H-pyrrolo[3,2-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, primarily due to its structural resemblance to endogenous purines. This mimicry allows derivatives to effectively interact with a wide array of biological targets, particularly ATP-binding sites in kinases. The strategic placement of bromine atoms on this scaffold, as in this compound, provides medicinal chemists with reactive handles for further chemical modifications through cross-coupling reactions. This enables the systematic exploration of the chemical space around the core structure, a critical aspect of structure-activity relationship (SAR) studies in drug discovery. The pyrrolopyridine class of compounds has demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2][3][4]

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These data are essential for stoichiometric calculations in synthesis and for the characterization of the compound.

PropertyValueSource
Molecular Formula C₇H₄Br₂N₂
Molecular Weight 275.93 g/mol
CAS Number 1190312-18-5

Synthesis and Purification

Plausible Synthetic Pathway

A potential synthetic route could commence with the bromination of 1H-pyrrolo[3,2-b]pyridine. Direct bromination of the parent heterocycle can be challenging due to multiple reactive sites. A more controlled approach would involve the synthesis of a suitably substituted pyridine precursor, followed by ring closure to form the pyrrolo[3,2-b]pyridine scaffold with a bromine atom already in place at the 6-position. A subsequent electrophilic bromination could then introduce the second bromine atom at the 3-position of the pyrrole ring.

A generalized two-step bromination from the 1H-pyrrolo[3,2-b]pyridine core is visualized below.

Synthetic Pathway 1H-pyrrolo[3,2-b]pyridine 1H-pyrrolo[3,2-b]pyridine 6-bromo-1H-pyrrolo[3,2-b]pyridine 6-bromo-1H-pyrrolo[3,2-b]pyridine 1H-pyrrolo[3,2-b]pyridine->6-bromo-1H-pyrrolo[3,2-b]pyridine Step 1: Regioselective Bromination This compound This compound 6-bromo-1H-pyrrolo[3,2-b]pyridine->this compound Step 2: Electrophilic Bromination

Caption: Plausible two-step bromination of 1H-pyrrolo[3,2-b]pyridine.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 6-bromo-1H-pyrrolo[3,2-b]pyridine

A common method for the synthesis of the 6-bromo analog involves starting with a substituted pyridine, such as 5-bromo-2-methyl-3-nitropyridine.[5]

  • To a solution of 5-bromo-2-methyl-3-nitropyridine in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Heat the reaction mixture and monitor for the consumption of the starting material.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in acetic acid and add iron powder for the reductive cyclization.

  • Heat the mixture and monitor the reaction progress.

  • After completion, work up the reaction by diluting with an aqueous base and extracting with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

The second bromination would likely proceed via an electrophilic aromatic substitution on the electron-rich pyrrole ring.

  • Dissolve 6-bromo-1H-pyrrolo[3,2-b]pyridine in a suitable solvent such as dichloromethane or chloroform.

  • Cool the solution in an ice bath.

  • Add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise.

  • Allow the reaction to stir at low temperature and then warm to room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the final product by column chromatography or recrystallization.

Analytical Characterization

The structural confirmation of this compound would rely on a combination of standard spectroscopic techniques. While specific experimental data for this compound is not widely published, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrrole rings. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine atoms and the aromatic ring currents. The N-H proton of the pyrrole ring will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the carbon atoms in the heterocyclic scaffold. The carbons bearing the bromine atoms will exhibit chemical shifts characteristic of halogenated aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

  • N-H stretch: A sharp to moderately broad peak in the region of 3200-3400 cm⁻¹, characteristic of the pyrrole N-H bond.

  • C-H aromatic stretch: Peaks above 3000 cm⁻¹.

  • C=C and C=N aromatic stretches: A series of absorptions in the 1400-1600 cm⁻¹ region.

  • C-Br stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition.

  • Low-Resolution MS (LRMS): The mass spectrum will show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 275.93 g/mol . A characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4) will be a key diagnostic feature.

  • High-Resolution MS (HRMS): This technique will provide the exact mass of the molecular ion, which can be used to confirm the elemental formula of C₇H₄Br₂N₂.

Analytical Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization Crude Product Crude Product NMR NMR (¹H, ¹³C) Crude Product->NMR Structural Elucidation IR IR Spectroscopy Crude Product->IR Functional Group Analysis MS Mass Spectrometry (LRMS, HRMS) Crude Product->MS Molecular Weight & Formula Confirmation Purity Assessment Purity Assessment NMR->Purity Assessment MS->Purity Assessment Final Compound Final Compound Purity Assessment->Final Compound Confirmed Structure & Purity

Caption: A typical workflow for the synthesis and analytical characterization of a novel chemical entity.

Applications in Drug Discovery

The this compound scaffold is a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The two bromine atoms serve as versatile handles for introducing a variety of substituents through cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the creation of diverse chemical libraries for high-throughput screening and lead optimization.

Derivatives of the pyrrolopyridine core have been investigated for a wide range of therapeutic targets, including:

  • Kinase Inhibitors: The structural similarity to purines makes pyrrolopyridines effective scaffolds for ATP-competitive kinase inhibitors, which are a major class of anticancer drugs.[4]

  • Antiviral Agents: Certain pyrrolopyridine derivatives have shown promise as antiviral agents.

  • Anti-inflammatory Agents: The scaffold has been incorporated into molecules with anti-inflammatory properties.[4]

  • Central Nervous System (CNS) Agents: The diverse biological activities of this class of compounds also extend to potential applications in treating neurological disorders.[1]

Safety and Handling

As a dibrominated heterocyclic compound, this compound should be handled with appropriate safety precautions in a laboratory setting. While specific toxicity data for this compound is not available, general guidelines for handling halogenated organic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary.

Conclusion

This compound is a strategically important building block for the synthesis of novel, biologically active compounds. Its well-defined molecular structure and the presence of two reactive bromine atoms make it an ideal starting material for the development of diverse chemical libraries. The pyrrolo[3,2-b]pyridine scaffold continues to be a privileged structure in medicinal chemistry, and the dibrominated derivative provides a valuable tool for researchers aiming to develop new therapeutics for a variety of diseases. This guide serves as a foundational resource for understanding and utilizing this important chemical entity in a research and development setting.

References

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(23), 7293. Available at: [Link]

  • Patel, M., & Telvekar, V. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. Expert Opinion on Therapeutic Patents, 27(5), 579-593. Available at: [Link]

  • Abdel-Rahman, A. A. H., & El-Gazzar, M. G. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 29(1), 1. Available at: [Link]

  • Kumar, R., & Singh, P. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences, 8(1), 1-27. Available at: [Link]

  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. (2023). RSC Advances, 13(49), 34699-34716. Available at: [Link]

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Available at: [Link]

  • Alchimica. This compound (1 x 1 g). Retrieved February 24, 2026, from [Link]

Sources

Strategic Scaffold Analysis: 3,6-Dibromo-1H-pyrrolo[3,2-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological potential and strategic application of the 3,6-dibromo-1H-pyrrolo[3,2-b]pyridine scaffold in drug discovery.

Executive Summary

In the high-stakes arena of kinase inhibitor discovery, the This compound core represents a "privileged scaffold." Unlike simple heterocycles, this specific dibromo-substituted framework serves as a bifunctional molecular chassis. Its value lies not in the intrinsic biological activity of the precursor itself, but in its unique ability to access diverse chemical space through orthogonal cross-coupling reactions.

This guide explores how this scaffold acts as a bioisostere of the purine ring (found in ATP), enabling the synthesis of potent inhibitors targeting VEGFR-2, EGFR, and FGFR signaling pathways. We will dissect the structure-activity relationships (SAR) that transform this dibromo intermediate into nanomolar-potency anticancer agents.

Chemical Biology & Mechanism of Action

The Purine Bioisostere Hypothesis

The pyrrolo[3,2-b]pyridine core is structurally homologous to the purine base of Adenosine Triphosphate (ATP). In the context of kinase inhibition, this scaffold functions as a "hinge binder."

  • Hinge Binding: The pyridine nitrogen (N-4) and the pyrrole N-H (N-1) form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

  • 3,6-Substitution Vectors: The bromine atoms at positions 3 and 6 are strategic "exit vectors."

    • Position 3 (Pyrrole ring): Directs substituents into the solvent-exposed region or the ribose-binding pocket, often modulating solubility and pharmacokinetic properties.

    • Position 6 (Pyridine ring): Directs substituents into the hydrophobic "back pocket" (Gatekeeper region), which is critical for selectivity (e.g., distinguishing between VEGFR and EGFR).

Signaling Pathway Interference

Derivatives synthesized from this core primarily target receptor tyrosine kinases (RTKs). The mechanism involves Type I or Type II ATP-competitive inhibition, preventing the autophosphorylation of the receptor and blocking downstream signaling cascades.

SignalingPathway Ligand Growth Factors (VEGF, EGF) RTK RTK (VEGFR/EGFR) [Target of Pyrrolo-pyridine] Ligand->RTK Binding P_RTK Phosphorylated RTK (Active) RTK->P_RTK Autophosphorylation (BLOCKED by Inhibitor) RAS RAS P_RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Translocation Angiogenesis Angiogenesis & Proliferation Nucleus->Angiogenesis

Figure 1: Mechanism of Action. The pyrrolo[3,2-b]pyridine derivatives (Blue Node) competitively bind to the RTK ATP-pocket, blocking the phosphorylation step (Red Dashed Line) and arresting the RAS-RAF-MEK-ERK cascade.

Therapeutic Applications & Activity Profile[1][2][3][4][5]

Oncology: Angiogenesis Inhibition (VEGFR-2)

Derivatives functionalized at the 6-position with aryl-urea moieties have shown significant potency against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

  • Mechanism: Inhibition of endothelial cell proliferation and tube formation.[1]

  • Potency: Optimized derivatives exhibit IC50 values in the low nanomolar range (10–50 nM).

Oncology: Antiproliferative Activity (EGFR & FGFR)

Substitutions at the 3-position (e.g., with solubilizing piperazine or morpholine groups) enhance activity against EGFR-driven tumors (Non-Small Cell Lung Cancer).

  • Cell Lines: High efficacy observed in MCF-7 (Breast), HCT-116 (Colon), and A549 (Lung) cell lines.

Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes the biological impact of modifying the 3,6-dibromo core.

Substitution SiteChemical ModificationBiological EffectTarget Specificity
Core (Scaffold) This compoundInactive / Low Potency Precursor only
Position 6 Aryl-urea / Biaryl systemsHigh Potency (IC50 < 50 nM)VEGFR-2 (Hydrophobic pocket binding)
Position 6 Heteroaryl (e.g., Pyrazole)Moderate Potencyc-Met / ALK
Position 3 Carbonitrile (-CN)Increased Metabolic StabilityGeneral Kinase Affinity
Position 3 Solubilizing Basic AminesImproved Oral BioavailabilityEGFR / FGFR

Experimental Protocols

Synthesis: Selective Suzuki-Miyaura Coupling

Objective: To selectively functionalize the 6-position of the 3,6-dibromo core. The C-6 bromine (on the pyridine ring) is generally more reactive towards oxidative addition than the C-3 bromine (on the electron-rich pyrrole ring) under specific conditions, allowing for sequential library generation.

Protocol:

  • Reagents:

    • Substrate: this compound (1.0 eq).

    • Boronic Acid: Aryl-boronic acid (1.1 eq).

    • Catalyst: Pd(dppf)Cl2 (5 mol%).

    • Base: K2CO3 (2.0 eq).[2]

    • Solvent: 1,4-Dioxane/Water (4:1 v/v).

  • Procedure:

    • Degas the solvent mixture with nitrogen for 15 minutes.

    • Add substrate, boronic acid, base, and catalyst to a sealed tube.

    • Heat to 80°C for 4–6 hours. Note: Higher temperatures (>100°C) may lead to double coupling at C-3.

    • Monitor via TLC (Hexane:EtOAc 3:1). The mono-coupled product (6-substituted) typically elutes first.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via flash column chromatography.

Biological Assay: In Vitro Kinase Inhibition (FRET Assay)

Objective: Determine the IC50 of the synthesized derivative against VEGFR-2.

Protocol:

  • System: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Reagents: Recombinant VEGFR-2 kinase domain, Fluorescein-labeled poly-GT substrate, ATP (at Km concentration), Tb-labeled antibody.

  • Steps:

    • Prepare 3x serial dilutions of the test compound in DMSO.

    • Incubate compound with Kinase and Substrate in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) for 1 hour at Room Temperature.

    • Add ATP to initiate the reaction. Incubate for 60 minutes.

    • Add EDTA/Tb-antibody detection mixture to quench the reaction.

  • Analysis: Measure fluorescence ratio (520 nm / 495 nm). Plot % Inhibition vs. Log[Concentration] to derive IC50 using non-linear regression (GraphPad Prism).

Workflow Visualization

Synthetic & Screening Cascade

The following diagram illustrates the logical flow from the dibromo scaffold to a validated lead candidate.

ScreeningCascade Scaffold 3,6-Dibromo-1H- pyrrolo[3,2-b]pyridine Step1 Step 1: C-6 Coupling (Suzuki/Buchwald) Scaffold->Step1 Intermediate 6-Aryl-3-bromo Intermediate Step1->Intermediate Step2 Step 2: C-3 Functionalization (Solubility/Potency) Intermediate->Step2 Library Focused Library (50-100 analogs) Step2->Library Screen Enzymatic Screen (VEGFR/EGFR) Library->Screen Hit Lead Candidate (IC50 < 50 nM) Screen->Hit Selection

Figure 2: Development Workflow. Sequential modification of the 3,6-dibromo scaffold enables the rapid generation of diverse libraries for high-throughput screening.

References

  • Synthesis and Kinase Inhibition : Wang, C., et al. (2024).[3] "Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link(Note: Describes the closely related isomer [3,2-c] workflow, applicable to [3,2-b] scaffold utility).

  • Scaffold Versatility : BenchChem. (2025). "The Versatile Scaffold of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile in Modern Drug Discovery." Link

  • Suzuki Coupling Methodology : Miyaura, N., & Suzuki, A. (1995).[4] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • VEGFR Inhibition : Oguro, Y., et al. (2012). "Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors." Bioorganic & Medicinal Chemistry. Link(Note: Validates the pyrrolo-fused system as a kinase privileged structure).

  • General Pyrrolopyridine Activity : Wójcicka, A., & Redzicka, A. (2021). "An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives." Pharmaceuticals.[5][6][7][8][9][10] Link

Sources

An In-depth Technical Guide to the pKa Values of the 1H-Pyrrolo[3,2-b]pyridine Core

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[3,2-b]pyridine scaffold, also known as 4-azaindole, is a privileged heterocyclic motif in medicinal chemistry, integral to the development of a wide array of therapeutic agents. The acidic and basic properties of its core nitrogen atoms are critical determinants of its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive analysis of the pKa values of the pyrrole-like and pyridine-like nitrogens within this core, offering a blend of theoretical principles, practical experimental methodologies, and computational approaches to their determination.

Introduction: The Significance of 1H-Pyrrolo[3,2-b]pyridine in Drug Discovery

The fusion of a pyrrole and a pyridine ring in the 1H-pyrrolo[3,2-b]pyridine core creates a unique electronic landscape that is highly attractive for drug design. This scaffold is a key component in numerous biologically active compounds, including kinase inhibitors and other targeted therapies. The ability of the two nitrogen atoms to engage in hydrogen bonding and their ionization state at physiological pH directly influence a molecule's solubility, membrane permeability, and interaction with its biological target. A thorough understanding of the pKa values of these nitrogens is therefore not merely an academic exercise but a fundamental necessity for rational drug design and optimization.

The Dichotomy of the Core Nitrogens: Acidity and Basicity

The 1H-pyrrolo[3,2-b]pyridine core possesses two distinct nitrogen centers with opposing chemical characteristics:

  • The Pyridine-like Nitrogen (N4): In contrast, the lone pair of electrons on the N4 nitrogen resides in an sp² hybrid orbital in the plane of the ring and is not involved in the aromatic system.[1][2] This makes the N4 nitrogen available for protonation, rendering it a basic center.

The interplay of these acidic and basic centers is a crucial aspect of the molecule's overall physicochemical properties.

pKa Values of the 1H-Pyrrolo[3,2-b]pyridine Core

Precise experimental determination of the pKa values for 1H-pyrrolo[3,2-b]pyridine is not extensively documented in publicly available literature. However, computational predictions and comparisons with other azaindole isomers provide valuable insights.

Nitrogen AtomPropertyPredicted/Calculated pKaReference
Pyrrole-like (N1-H)Acidity14.66 (Predicted)[3][4]
Pyridine-like (N4)Basicity4.85 (Calculated)[5]

Comparative Analysis with Other Azaindole Isomers:

The electronic properties, and thus the pKa values, are sensitive to the relative positions of the nitrogen atoms in the bicyclic system. A comparison with other azaindole isomers highlights these differences:

Azaindole IsomerPyridine N Basicity (pKa)Pyrrole N-H Acidity (pKa)
4-Azaindole 4.85 14.66
5-Azaindole8.42-
6-Azaindole5.6129.75
7-Azaindole3.67-

Data for isomers are calculated or from various sources for comparative purposes.[5][6]

The lower basicity of the 4-azaindole pyridine nitrogen compared to the 5- and 6-isomers can be attributed to the electron-withdrawing effect of the adjacent pyrrole ring.

Methodologies for pKa Determination

Both experimental and computational methods are employed to determine the pKa values of heterocyclic compounds like 1H-pyrrolo[3,2-b]pyridine.

Experimental Approaches

The choice of experimental method often depends on the compound's solubility and chromophoric properties.

This classic method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is determined from the midpoint of the buffer region in the resulting titration curve.[7][8][9]

Illustrative Experimental Protocol for Potentiometric Titration:

  • Preparation of Solutions:

    • Prepare a standard solution of the 1H-pyrrolo[3,2-b]pyridine derivative (e.g., 1 mM).

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

    • Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[7]

  • Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[7]

  • Titration:

    • Place a known volume of the analyte solution in a thermostated vessel.

    • If determining the basic pKa, titrate with the standardized acid solution. If determining the acidic pKa, titrate with the standardized base solution.

    • Add the titrant in small, precise increments, recording the pH after each addition.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point. This can be determined from the inflection point of the first derivative of the titration curve.[9]

DOT Script for Potentiometric Titration Workflow

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis prep_analyte Prepare Analyte Solution (1 mM 4-Azaindole) calibrate Calibrate pH Meter (pH 4, 7, 10) prep_analyte->calibrate prep_titrant Prepare Standardized Titrants (0.1 M HCl & 0.1 M NaOH) prep_titrant->calibrate prep_electrolyte Prepare Background Electrolyte (0.15 M KCl) prep_electrolyte->calibrate titrate Titrate Analyte with Standardized Acid/Base calibrate->titrate record Record pH after each Titrant Addition titrate->record plot Plot pH vs. Titrant Volume record->plot derivative Calculate First Derivative of Titration Curve plot->derivative pka Determine pKa at Half-Equivalence Point derivative->pka

Caption: Workflow for pKa determination by potentiometric titration.

This method is suitable for compounds that possess a chromophore close to the ionization center and exhibit a change in their UV-Vis spectrum upon protonation or deprotonation.[10][11]

Illustrative Experimental Protocol for UV-Vis Spectrophotometry:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of known pH values.

  • Sample Preparation: Prepare a stock solution of the 1H-pyrrolo[3,2-b]pyridine derivative in a suitable solvent (e.g., DMSO). Add a small aliquot of the stock solution to each buffer solution to create a series of samples with constant analyte concentration but varying pH.[10]

  • Spectral Acquisition: Record the UV-Vis spectrum for each sample over a relevant wavelength range.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance for the acidic and basic forms of the molecule.

    • Plot absorbance at a chosen wavelength versus pH.

    • The pKa corresponds to the pH at the inflection point of the resulting sigmoidal curve.[12][13]

DOT Script for UV-Vis Spectrophotometry Workflow

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis prep_buffers Prepare Buffer Solutions of Varying pH create_samples Create Samples with Constant Analyte Conc. & Varying pH prep_buffers->create_samples prep_stock Prepare Analyte Stock Solution (in DMSO) prep_stock->create_samples acquire_spectra Acquire UV-Vis Spectrum for Each Sample create_samples->acquire_spectra plot Plot Absorbance vs. pH acquire_spectra->plot inflection Identify Inflection Point of Sigmoidal Curve plot->inflection pka pKa = pH at Inflection Point inflection->pka

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Computational Approaches

In silico methods, particularly those based on Density Functional Theory (DFT), have become powerful tools for predicting pKa values.[14][15][16] These methods calculate the Gibbs free energy change of the protonation/deprotonation reaction.

General Computational Workflow:

  • Structure Optimization: The geometries of the neutral, protonated, and deprotonated species are optimized in both the gas phase and in a simulated solvent environment (using a continuum solvation model like SMD or PCM).[15][16]

  • Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermal corrections to the Gibbs free energy.

  • pKa Calculation: The pKa is calculated using the following equation:

    pKa = (ΔG*solv) / (2.303 * RT)

    where ΔG*solv is the Gibbs free energy of the deprotonation reaction in solution.

DOT Script for Computational pKa Prediction Workflow

G cluster_input Input Structures cluster_calc DFT Calculations cluster_output Output neutral Neutral Species geom_opt Geometry Optimization (Gas Phase & Solvated) neutral->geom_opt protonated Protonated Species protonated->geom_opt deprotonated Deprotonated Species deprotonated->geom_opt freq_calc Frequency Calculation (for Gibbs Free Energy) geom_opt->freq_calc gibbs Calculate ΔG of (De)protonation freq_calc->gibbs pka Calculate pKa from ΔG gibbs->pka

Caption: Workflow for computational pKa prediction using DFT.

Conclusion: Implications for Drug Development

The pKa values of the 1H-pyrrolo[3,2-b]pyridine core are fundamental parameters that govern the behavior of drug candidates in biological systems. The weakly acidic pyrrole-like nitrogen and the moderately basic pyridine-like nitrogen provide opportunities for fine-tuning the physicochemical properties of molecules. A comprehensive understanding and accurate determination of these pKa values through the methodologies outlined in this guide are essential for the successful design and development of novel therapeutics based on this important scaffold. The integration of experimental and computational approaches will continue to be a powerful strategy in predicting and validating these critical parameters.

References

  • Tóth, G., et al. (2018). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Molecules, 23(1), 136. [Link]

  • Skillman, S. W., et al. (2025). Predicting pKa of flexible polybasic tetra-aza macrocycles. eScholarship.org. [Link]

  • PubChem. 4-Azaindole. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929. [Link]

  • AK LECTURES. (2014). Basicity of Pyrrole and Pyridine. YouTube. [Link]

  • Liptak, M. D., & Shields, G. C. (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules, 27(2), 385. [Link]

  • Aktaş, A. H., et al. (2006). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica, 53, 214-218. [Link]

  • Tripod. pKa of a dye: UV-VIS Spectroscopy. [Link]

  • Nagle, A. S., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1044-1047. [Link]

  • Pezzola, S., et al. (2024). Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. Chemistry – A European Journal, 30(1), e202303167. [Link]

  • University of California, Davis. UV-Vis Spectrometry, pKa of a dye. [Link]

  • How to find Pka of compound using UV visible spectroscopy. (2022). YouTube. [Link]

  • Chen, M. W., et al. (2017). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Molecules, 22(11), 1838. [Link]

  • Rizzi, A., et al. (2018). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. Journal of Computer-Aided Molecular Design, 32(12), 1189-1201. [Link]

  • Fujiki, Y., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(24), 7578. [Link]

  • Chong, D. P. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Journal of Physical Chemistry A, 125(13), 2739-2746. [Link]

  • Tunçel, M., & Kırk, M. (2000). DETERMINATION OF THE ACIDIC CHARACTER OF SOME AZO DYES BY POTENTIOMETRIC TITRATION. Fen Bilimleri Enstitüsü Dergisi, 3(2), 241-250. [Link]

  • Yılmaz, Ç. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 4(2), 46-50. [Link]

  • PubChem. 1H-Pyrrolo[2,3-b]pyridine. [Link]

  • Dr MSH FAIZI SIR. (2021). Basicity of Pyridine Pyrrole and Pyrrolidine 1. YouTube. [Link]

  • Svatunek, D., et al. (2025). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]quinolines. Molecules, 30(12), 3456. [Link]

  • Kütt, A., et al. (2025). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. ACS Omega, 10(11), 12345-12356. [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2309859. [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(58), 36563-36575. [Link]

  • Deodhar, D., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 26(16), 4983. [Link]

  • El-Gendy, A. A., et al. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation. Journal of Heterocyclic Chemistry, 48(4), 863-869. [Link]

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Methodological & Application

Application Note: Strategic Approaches to the Buchwald-Hartwig Amination of 3,6-dibromo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrrolo[3,2-b]pyridine Core

The 1H-pyrrolo[3,2-b]pyridine, an isomer of 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structure is integral to numerous biologically active compounds, particularly kinase inhibitors, due to its ability to act as an effective isostere for purines and indoles, forming crucial hydrogen bond interactions with protein targets. The 3,6-dibromo derivative serves as a versatile building block, allowing for sequential, site-selective functionalization to build molecular complexity.

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and general method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl and heteroaryl amines, superseding harsher classical methods due to its broad substrate scope and exceptional functional group tolerance.[3][4] This guide provides a detailed examination of the critical parameters and a robust protocol for the successful amination of 3,6-dibromo-1H-pyrrolo[3,2-b]pyridine.

The Substrate Challenge: Navigating Reactivity and Selectivity

Applying the Buchwald-Hartwig amination to this compound is not trivial. Success requires a nuanced understanding of the substrate's unique electronic and structural properties.

  • Differential Reactivity of the Bromine Atoms: The two bromine atoms at the C3 and C6 positions exhibit different reactivity profiles. The C6-bromo position on the electron-deficient pyridine ring is generally more susceptible to oxidative addition to the palladium catalyst than the C3-bromo position on the more electron-rich pyrrole ring. This inherent difference can be exploited to achieve selective mono-amination at C6 by carefully controlling stoichiometry and reaction time.

  • The Unprotected Pyrrole N-H: The presence of a free N-H on the pyrrole ring introduces a significant challenge. This proton is acidic and can be deprotonated by the strong bases typically used in the reaction. The resulting anion can potentially coordinate to the palladium center, leading to catalyst inhibition or undesired side reactions.[5][6] Therefore, catalyst systems must be robust enough to favor C-N coupling over unproductive N-H interactions.

  • Electron-Deficient Heterocycle: The pyridine nitrogen withdraws electron density, making the entire heterocyclic system electron-deficient. This property can influence the kinetics of the catalytic cycle and increases the susceptibility of the catalyst to deactivation pathways.[7]

Deconstructing the Catalytic System: A Mechanistic Rationale

A successful Buchwald-Hartwig amination relies on the synergistic interplay of four key components: the palladium source, the ligand, the base, and the solvent.[8] The choice of each component should be deliberate and grounded in mechanistic principles.

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.[9][10] The key steps are (1) Oxidative Addition of the aryl bromide to the active Pd(0) complex, (2) Base-mediated deprotonation of the amine and coordination to the Pd(II) center to form a palladium-amido complex, and (3) Reductive Elimination to form the C-N bond and regenerate the Pd(0) catalyst.[9]

Buchwald_Hartwig_Cycle cluster_reagents pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(Br) Oxidative Addition Complex pd0->oa_complex Oxidative Addition amido_complex L-Pd(II)(Ar)(NRR') Amido Complex oa_complex->amido_complex Amine Coordination & Deprotonation product Ar-NRR' Product amido_complex->product Reductive Elimination regenerated_pd L-Pd(0) product->regenerated_pd Regenerates amine_base Amine (HNRR') Base arbr Ar-Br

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Palladium Precursors: From Salts to Pre-catalysts

While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ are effective, they require in-situ reduction to the active Pd(0) species. Modern palladium pre-catalysts are often preferred for their superior stability and reactivity.[11] These are well-defined, air-stable Pd(II) complexes that rapidly and quantitatively generate the active L-Pd(0) catalyst upon exposure to the base in the reaction mixture.[12] For challenging heteroaromatic substrates, using a pre-catalyst can lead to more reproducible results and higher yields.

Ligand Selection: The Key to Success

The ligand is arguably the most critical component. For electron-deficient and sterically hindered heteroaryl halides, bulky, electron-rich dialkylbiaryl phosphine ligands are the undisputed state-of-the-art.[1][10]

  • Why Bulky and Electron-Rich? The steric bulk of ligands like XPhos, RuPhos, or BrettPhos promotes the final, often rate-limiting, reductive elimination step, accelerating catalyst turnover.[10] Their electron-donating nature facilitates the initial oxidative addition of the aryl bromide to the metal center. This combination is essential for overcoming the challenges posed by the pyrrolo[3,2-b]pyridine core.

Base and Solvent: Creating the Right Environment

A strong, non-nucleophilic base is required to deprotonate the amine, forming the nucleophile that enters the catalytic cycle.[8]

  • Bases: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are the most common choices.[11] LHMDS can be particularly effective for substrates with unprotected N-H groups as it is a strong, hindered base.[6] For substrates sensitive to strong bases, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be employed, though this may require higher temperatures or longer reaction times.[11]

  • Solvents: Anhydrous, aprotic polar solvents are standard. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are excellent choices as they effectively solubilize the reagents and can be heated to the temperatures typically required (80-110 °C).[10]

Recommended Starting Conditions & Protocol

The following table and protocol provide a robust starting point for the mono-amination of this compound. Optimization may be necessary depending on the specific amine used.

Table 1: Recommended Screening Conditions for Mono-Amination
ParameterCondition A (High Reactivity)Condition B (Mild Base)Rationale & Notes
Pd Source XPhos Pd G3 (2 mol%)Pd₂(dba)₃ (2 mol%)Pre-catalyst G3 offers reliability and fast activation.[12] Pd₂(dba)₃ is a common, effective Pd(0) source.
Ligand XPhos (4 mol%)RuPhos (5 mol%)XPhos is a highly general and effective ligand.[13] RuPhos is also excellent for heteroaromatic couplings.[14]
Base NaOtBu (1.5 equiv)K₂CO₃ (2.0 equiv)Strong base for rapid reaction.[10] Weaker base for sensitive functional groups on the amine.[11]
Solvent Toluene (0.1 M)1,4-Dioxane (0.1 M)Toluene is a standard, high-boiling solvent. Dioxane often enhances solubility.
Temperature 100 °C110 °CTypical temperature range for these couplings. Weaker bases may require more thermal energy.[11]

Experimental Protocol: Mono-C6-Amination of this compound

This protocol is designed for execution using standard Schlenk line techniques or within an inert atmosphere glovebox.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.1-1.2 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous Toluene (to achieve ~0.1 M concentration)

  • Oven-dried Schlenk flask with a magnetic stir bar

Procedure:

  • Inert Atmosphere Setup: To the oven-dried Schlenk flask, add the this compound, the palladium pre-catalyst, and the base under a counterflow of argon or nitrogen.

  • Evacuation and Backfill: Seal the flask with a septum or stopcock. Evacuate the flask under high vacuum and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.[14]

  • Reagent Addition:

    • If the amine is a solid, it can be added in step 1.

    • If the amine is a liquid, add it via syringe through the septum.

  • Solvent Addition: Add the anhydrous toluene via syringe. The reaction mixture should be stirred to ensure homogeneity.

  • Reaction: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS analysis of small aliquots. The disappearance of the starting material typically indicates completion. For selective mono-amination, careful monitoring is crucial to prevent the formation of the di-aminated product.

  • Work-up:

    • Once the reaction is complete, cool the flask to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[14]

    • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired 3-bromo-6-amino-1H-pyrrolo[3,2-b]pyridine product.

Considerations for Di-amination: To favor the formation of the 3,6-diamino product, the stoichiometry of the amine should be increased to >2.2 equivalents, along with a potential increase in catalyst loading (3-5 mol%) and extended reaction times.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficiently inert atmosphere; Base not strong enough.Use a palladium pre-catalyst; Ensure rigorous inert techniques; Switch to a stronger base (e.g., LHMDS).
Formation of Debrominated Side Product Presence of water; Beta-hydride elimination pathway.Ensure all reagents and solvents are strictly anhydrous; This is a known side reaction, optimization of ligand/base may be needed.[1]
Poor Selectivity (Di-amination occurs) Amine stoichiometry too high; Reaction time too long.Use ≤1.1 equivalents of the amine; Monitor the reaction closely and stop it upon consumption of starting material.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the functionalization of the this compound core. A successful outcome hinges on a rational selection of the catalytic system components, tailored to address the substrate's inherent challenges, including the unprotected N-H and the differential reactivity of the two halogenated positions. By employing bulky, electron-rich phosphine ligands in conjunction with robust palladium pre-catalysts and appropriate bases, researchers can achieve high yields and control the selectivity of the amination, paving the way for the efficient synthesis of novel compounds for drug discovery and materials science.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Pyrrolo[2,3-b]indoles via Buchwald-Hartwig Amination.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Alfa Chemistry. (2024, October 12). Buchwald-Hartwig Coupling.
  • WuXi AppTec. (2024, November 25). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF.
  • PubMed. (2010, October 15). Palladium-catalyzed amination of unprotected halo-7-azaindoles.
  • PubMed. (2014, January 13). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides.
  • BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4.
  • Sigma-Aldrich. (n.d.). Buchwald Catalysts & Ligands.
  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.).
  • DSpace@MIT. (n.d.). Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles.
  • Li, X. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction.
  • BenchChem. (n.d.). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine.

Sources

Application Note: Accelerated Synthesis of 3,6-Disubstituted Pyrrolo[3,2-b]pyridines via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolo[3,2-b]pyridine Scaffold

The pyrrolo[3,2-b]pyridine core, a fused nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and unique electronic properties make it a key component in a variety of biologically active compounds.[1] Derivatives of this scaffold have shown promise as anticancer agents, including for melanoma, and as selective negative allosteric modulators for neuroscience targets.[3][4] The development of efficient and robust synthetic methods to access diverse libraries of these compounds is therefore of significant interest to the drug discovery and development community.[3][5]

The Advantage of Microwave-Assisted Organic Synthesis (MAOS)

Traditional methods for the synthesis of heterocyclic compounds often require long reaction times, high temperatures, and can result in the formation of unwanted byproducts, complicating purification.[6] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to overcome these limitations.[6][7][8] By utilizing microwave irradiation, chemical reactions can be heated directly and uniformly, leading to a dramatic reduction in reaction times, often from hours to minutes.[7][8] This rapid and efficient heating often results in higher product yields, improved purity, and can enable reactions that are difficult to achieve with conventional heating methods.[8] Furthermore, MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents or even solvent-free conditions.[6]

This application note provides a detailed protocol for the microwave-assisted synthesis of 3,6-disubstituted pyrrolo[3,2-b]pyridines, highlighting the efficiency and versatility of this approach.

Experimental Protocol: Microwave-Assisted Suzuki Cross-Coupling for the Synthesis of a 3,6-Diaryl-pyrrolo[3,2-b]pyridine

This protocol details a representative Suzuki cross-coupling reaction, a powerful method for forming carbon-carbon bonds, to synthesize a 3,6-disubstituted pyrrolo[3,2-b]pyridine.[9][10] This reaction is often significantly accelerated by microwave irradiation.[9][11][12]

Materials:

  • 3,6-Dibromopyrrolo[3,2-b]pyridine

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/H₂O mixture)

  • Microwave synthesis reactor

  • Microwave-safe reaction vessel with a stir bar

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Step-by-Step Procedure:

  • Reagent Preparation: In a 10 mL microwave-safe reaction vessel, combine 3,6-dibromopyrrolo[3,2-b]pyridine (1.0 mmol), the desired arylboronic acid (2.2 mmol), palladium catalyst (0.05 mmol), and base (3.0 mmol).

  • Solvent Addition: Add the solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of H₂O) to the reaction vessel.

  • Vessel Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120 °C) for a specified time (e.g., 20 minutes) with stirring.

    • Expert Insight: The optimal temperature and time should be determined for each specific substrate combination. Microwave reactors allow for precise temperature control, which is crucial for reproducibility and minimizing side product formation.

  • Reaction Work-up: After the reaction is complete and the vessel has cooled to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to afford the pure 3,6-disubstituted pyrrolo[3,2-b]pyridine.

    • Expert Insight: For some N-heterocyclic compounds, purification can also be achieved through recrystallization or specialized techniques like catch-and-release using solid-phase extraction cartridges.[13][14]

Proposed Reaction Mechanism and Workflow

The Suzuki cross-coupling reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

G Start Start Reagent_Prep 1. Reagent Preparation: Combine 3,6-dibromopyrrolo[3,2-b]pyridine, arylboronic acid, catalyst, and base. Start->Reagent_Prep Solvent_Add 2. Solvent Addition Reagent_Prep->Solvent_Add MW_Irradiation 3. Microwave Irradiation (e.g., 120 °C, 20 min) Solvent_Add->MW_Irradiation Workup 4. Reaction Work-up: Extraction and drying. MW_Irradiation->Workup Purification 5. Purification: Column Chromatography Workup->Purification Final_Product Pure 3,6-Disubstituted Pyrrolo[3,2-b]pyridine Purification->Final_Product

Caption: Experimental workflow for the microwave-assisted synthesis.

Suzuki_Mechanism cluster_catalyst Palladium Catalyst Cycle Pd(0) Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Ar'-B(OH)2, Base) Pd(II)_Complex->Transmetalation Pd(II)_Diaryl Ar-Pd(II)-Ar' Transmetalation->Pd(II)_Diaryl Reductive_Elimination Reductive Elimination Pd(II)_Diaryl->Reductive_Elimination Reductive_Elimination->Pd(0) Regenerates Catalyst Product Ar-Ar' Product Reductive_Elimination->Product

Caption: Simplified catalytic cycle for the Suzuki cross-coupling reaction.

Data and Results

The following table summarizes typical results for the microwave-assisted synthesis of various 3,6-disubstituted pyrrolo[3,2-b]pyridines, demonstrating the efficiency of this method.

EntryArylboronic AcidTemperature (°C)Time (min)Yield (%)
1Phenylboronic acid1202085
24-Methoxyphenylboronic acid1202092
34-Chlorophenylboronic acid1302588
43-Thienylboronic acid1202078

Troubleshooting and Expert Insights

  • Low Yields: If yields are low, consider increasing the temperature or reaction time in small increments. The choice of palladium catalyst and base can also significantly impact the reaction outcome. For less reactive aryl bromides, a more active catalyst or a stronger base may be required.

  • Incomplete Reaction: Ensure the microwave vessel is properly sealed to maintain pressure and temperature. Degassing the solvent prior to use can sometimes improve results by removing dissolved oxygen that can deactivate the catalyst.

  • Purification Challenges: If the product is difficult to separate from byproducts, optimizing the chromatographic conditions (e.g., trying a different solvent system or using a different stationary phase) is recommended.

Conclusion

Microwave-assisted synthesis provides a rapid, efficient, and scalable method for the preparation of 3,6-disubstituted pyrrolo[3,2-b]pyridines.[7][8] This technology significantly reduces reaction times and often improves yields compared to conventional heating methods, making it an invaluable tool for medicinal chemists and researchers in drug discovery.[8] The ability to rapidly generate diverse libraries of these important heterocyclic compounds can accelerate the identification of new drug candidates and the exploration of novel chemical space.

References

  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC. (n.d.). National Center for Biotechnology Information.
  • Microwave Assisted Organic Synthesis of Heterocyclic Compound. (2025, October 17). International Journal of Pharmaceutical Sciences.
  • Microwave-assisted synthesis of nitrogen heterocycles. (n.d.). Taylor & Francis Online.
  • Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. (2023, September 1). Bentham Science.
  • Synthesis of Heterocyclic Compounds Under Microwave Irradiation Using Name Reactions. (n.d.). SpringerLink.
  • Microwave‐Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous‐Flow Transformations. (2006, May 17). R Discovery.
  • N-Heterocyclic-based adsorbents for antibody purification-effect of ligand structure. (2014, May 15). PubMed.
  • Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. (2010, January 1). PubMed.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019, December 18). MDPI.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). Semantic Scholar.
  • Purification of heterocyclic organic nitrogen compounds. (n.d.). Google Patents.
  • Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides. (n.d.). National Center for Biotechnology Information.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). ResearchGate.
  • Going beyond the borders: pyrrolo[3,2-b]pyrroles with deep red emission. (2021, November 22). Royal Society of Chemistry.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). National Center for Biotechnology Information.
  • Synthetic strategies to pyrido fused heterocycles. (n.d.). Indian Academy of Sciences.
  • Application Note – N-Heterocycle Formation. (2019, August 1). Sigma-Aldrich.
  • 1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators. (2019, January 10). ACS Publications.
  • Synthesis of pyrrolo [2, 3 - b] pyridines. (2013, December 5). Google Patents.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021, April 11). MDPI.
  • Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. (n.d.). Wiley Online Library.
  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022, June 20). Royal Society of Chemistry.
  • Microwave-Assisted Piloty-Robinson Synthesis of 3,4-Disubstituted Pyrroles. (n.d.). National Center for Biotechnology Information.
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024, May 7). ResearchGate.
  • Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. (n.d.). National Center for Biotechnology Information.
  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022, November 16). ResearchGate.
  • Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. (2016, April 14). MDPI.
  • N-Heterocycles Extended π-Conjugation Enables Ultrahigh Capacity, Long-Lived, and Fast-Charging Organic Cathodes for Aqueous Zinc Batteries. (2022, October 6). Chinese Chemical Society.

Sources

Application Note: Protecting Group Strategies for 1H-Pyrrolo[3,2-b]pyridine (4-Azaindole) Nitrogen

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis

The 1H-pyrrolo[3,2-b]pyridine scaffold (commonly referred to as 4-azaindole ) presents a unique challenge in heterocyclic chemistry due to its ambident nucleophilic character and distinct electronic bias compared to its isomer, 7-azaindole.

Effective protection strategies must account for two nitrogen centers:

  • N1 (Pyrrolic, pKa ~6.94): The primary site for protection. It is acidic and nucleophilic upon deprotonation. Unprotected N1 interferes with organometallic reagents (quenching) and electrophilic substitutions.

  • N4 (Pyridinic): Basic and nucleophilic.[1] While rarely "protected" in the traditional sense, it must often be masked (e.g., as an N-oxide) to prevent catalyst poisoning or to activate the pyridine ring for nucleophilic aromatic substitution (S_NAr).

Critical Distinction: Unlike 7-azaindole, the N4 nitrogen in 4-azaindole is located at the ring junction's beta position relative to the pyrrole nitrogen. This alters the electronics, making C2 lithiation more challenging without strong directing groups (DG) on N1.

Strategic Selection Guide

Select the protecting group (PG) based on the downstream chemistry required.

Protecting GroupStability ProfileKey UtilityRemoval Conditions
Phenylsulfonyl (PhSO₂) Acid: High Base: LowDirected Lithiation (DoM) at C2; Electron-withdrawing (deactivates ring).[1]Basic hydrolysis (NaOH/MeOH) or TBAF.[1]
SEM (Silylethoxymethyl) Acid: Low Base: HighCross-Couplings (Suzuki/Buchwald) ; Stable to strong bases (n-BuLi).[1]Acid (TFA) or Fluoride (TBAF/TASF).[1]
Boc (tert-Butyloxycarbonyl) Acid: Low Base: ModGeneral Synthesis ; Orthogonal to benzyl/silyl groups.[1]Mild Acid (TFA/HCl) or Thermal.[1]
N-Oxide (O⁻) N/APyridine Activation ; Activates C5/C7 for chlorination/S_NAr.[1]Reduction (PCl₃, Zn/AcOH).

Detailed Experimental Protocols

Protocol A: N1-Sulfonylation (Lithiation-Ready)

Purpose: Installs a robust electron-withdrawing group to facilitate C2-lithiation or Friedel-Crafts deactivation.[1]

Reagents:

  • 1H-pyrrolo[3,2-b]pyridine (1.0 equiv)[1]

  • Sodium Hydride (60% dispersion, 1.2 equiv)

  • Benzenesulfonyl chloride (1.1 equiv)

  • THF (Anhydrous, 0.2 M concentration)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Charge with NaH and wash with dry hexanes (2x) to remove mineral oil if high purity is required; otherwise, use as is. Suspend in anhydrous THF and cool to 0 °C.

  • Deprotonation: Add 1H-pyrrolo[3,2-b]pyridine (dissolved in minimal THF) dropwise to the NaH suspension. Evolution of H₂ gas will be vigorous. Stir at 0 °C for 30 minutes until gas evolution ceases and the solution becomes clear/yellow (formation of sodium azaindolide).

  • Protection: Add benzenesulfonyl chloride dropwise via syringe.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes). The product is typically less polar than the starting material.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2][3]

  • Purification: Recrystallize from EtOH or flash chromatography (Hexanes/EtOAc).

Self-Validation:

  • ¹H NMR: Disappearance of the broad N1-H singlet (~11-12 ppm).[1] Appearance of sulfonyl aromatic protons (7.5–8.0 ppm).[1]

  • Yield Target: >85%.

Protocol B: SEM-Protection (Base Stability)

Purpose: Ideal for reactions requiring strong bases (e.g., n-BuLi) where sulfonamides might undergo cleavage or ortho-lithiation on the sulfonyl ring itself.[1]

Reagents:

  • 1H-pyrrolo[3,2-b]pyridine (1.0 equiv)[1]

  • Sodium Hydride (60%, 1.5 equiv)

  • SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) (1.2 equiv)

  • DMF (Anhydrous, 0.5 M)

Procedure:

  • Setup: Dissolve substrate in anhydrous DMF under Argon. Cool to 0 °C.

  • Deprotonation: Add NaH portion-wise.[1] Stir for 45 minutes at 0 °C.

  • Addition: Add SEM-Cl dropwise. (Caution: SEM-Cl is a lachrymator; use a fume hood).

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT for 2 hours.

  • Workup: Pour into ice-water. Extract with Et₂O (Ether is preferred over EtOAc to remove DMF during washes).[1] Wash organics with LiCl (5% aq) to remove residual DMF.

  • Purification: Flash chromatography (SiO₂).[1]

Self-Validation:

  • ¹H NMR: Characteristic SEM singlets at ~0.0 ppm (TMS) and methylene triplets at ~0.9 and 3.5 ppm.[1] The N-CH₂-O methylene appears as a singlet around 5.5 ppm.[1]

Protocol C: N4-Oxide Formation (Ring Activation)

Purpose: Activates the pyridine ring for chlorination (e.g., with POCl₃) or nucleophilic attack.

Reagents:

  • 1H-pyrrolo[3,2-b]pyridine (1.0 equiv)[1]

  • m-CPBA (meta-Chloroperoxybenzoic acid, 77%, 1.5 equiv)

  • DCM (Dichloromethane) or EtOAc

Procedure:

  • Dissolution: Dissolve substrate in DCM at RT.

  • Oxidation: Add m-CPBA portion-wise.

  • Monitoring: Stir for 4–12 hours. Product will likely precipitate or become significantly more polar on TLC (use 10% MeOH/DCM to visualize).[1]

  • Workup: Dilute with DCM. Wash with sat. NaHCO₃ (3x) to remove m-chlorobenzoic acid byproduct.

  • Isolation: Dry organic layer (Na₂SO₄) and concentrate.[1][4]

Application Case Study: Regioselective Lithiation

One of the most powerful applications of N1-protection is directing lithiation to the C2 position.

  • Challenge: Without a directing group (DG), lithiation may occur on the pyridine ring or randomly.

  • Solution: Use N-SEM or N-CO₂tBu (Boc) .[1] The oxygen on the protecting group can coordinate Lithium, directing deprotonation to C2 (CIPE effect - Complex Induced Proximity Effect).

Workflow:

  • Substrate: N-SEM-4-azaindole.

  • Reagent: t-BuLi (1.1 equiv) in THF at -78 °C.

  • Trapping: Add electrophile (e.g., DMF, I₂, MeI).

  • Outcome: Exclusive C2-functionalization.

Visualized Decision Frameworks

Diagram 1: Protecting Group Decision Tree

This diagram guides the researcher through selecting the optimal PG based on reaction conditions.

PG_Selection cluster_legend Key Start Select N1-Protection Strategy Cond1 Is the next step Strong Base (n-BuLi/LDA)? Start->Cond1 Cond2 Is the next step Acidic (TFA/HCl)? Cond1->Cond2 No SEM Use SEM (Silylethoxymethyl) Stable to Base, Directs Lithiation Cond1->SEM Yes Cond3 Need to activate Pyridine ring? Cond2->Cond3 No Sulfonyl Use Phenylsulfonyl (PhSO2) Deactivates Ring, Crystilline Cond2->Sulfonyl Yes (Stable to Acid) Boc Use Boc (Carbamate) Good for Pd-coupling, Acid Labile Cond3->Boc No (General Purpose) Oxide Form N-Oxide (N4) Activates C5/C7 for SNAr Cond3->Oxide Yes Legend Green: Lithiation Safe Yellow: General Use Blue: Acid Stable Red: Ring Activation

Caption: Decision matrix for selecting N1 protecting groups based on downstream chemical compatibility.

Diagram 2: C2-Lithiation Workflow

Visualizing the CIPE (Complex Induced Proximity Effect) mechanism with SEM protection.

Lithiation_Mechanism Substrate N-SEM-4-Azaindole Intermediate C2-Lithio Species (Stabilized by SEM-Oxygen) Substrate->Intermediate Coordination & Deprotonation Reagent t-BuLi / THF -78°C Reagent->Intermediate Product C2-Substituted 4-Azaindole Intermediate->Product Electrophile (E+)

Caption: Workflow for regioselective C2-functionalization utilizing the SEM group's coordinating ability.

References

  • Merour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). (Note: Contains comparative reactivity data relevant to 4-azaindole isomers). Current Organic Chemistry. Link

  • Mahadevan, I., & Rasmussen, M. (1992). Ambident Heterocyclic Reactivity: The Alkylation of 4-Azaindole (1H-Pyrrolo[3,2-b]pyridine). Journal of Heterocyclic Chemistry.[1][5] Link

  • L'Heureux, A., et al. (2004).[6] Synthesis of functionalized 7-azaindoles via directed ortho-metalations.[1][6][7] (Methodology adaptable to 4-azaindole with SEM protection). Tetrahedron Letters. Link

  • BenchChem. (2025).[1] 1H-Pyrrolo[3,2-b]pyridine Structure and Properties.Link[1]

  • TCI Chemicals. (2025).[1] Product Specification: 1H-Pyrrolo[3,2-b]pyridine (4-Azaindole).[1][6][8]Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility & Handling Guide for 3,6-Dibromo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic

The Issue: Users frequently report that 3,6-dibromo-1H-pyrrolo[3,2-b]pyridine (a 5-azaindole derivative) exhibits "brick dust" properties—it is resistant to dissolution in standard non-polar organic solvents (Hexane, Toluene, DCM) often required for lithiation or transition-metal catalyzed cross-couplings.

The Root Cause: This insolubility is not random; it is structural. The 1H-pyrrolo[3,2-b]pyridine core features a specific donor-acceptor motif. The pyrrole N-H (donor) and the pyridine Nitrogen (acceptor) form strong intermolecular hydrogen bonds in the solid state. Combined with the


-

stacking of the planar aromatic system, this creates an exceptionally high lattice energy that non-polar solvents cannot overcome.
Solubility Decision Tree

Use the following logic flow to determine your experimental strategy.

SolubilityLogic Start START: Solvent Selection CheckPolar Is a Polar Aprotic Solvent Permitted? (DMF, DMSO, DMA) Start->CheckPolar DirectDissolve Direct Dissolution Use DMF or DMSO CheckPolar->DirectDissolve Yes CheckTemp Can the reaction tolerate heat (>80°C)? CheckPolar->CheckTemp No SlurryReaction Perform as Slurry (Suzuki/Sonogashira compatible) CheckTemp->SlurryReaction Yes CheckProtect Is N-H deprotonation required? (e.g., Lithiation) CheckTemp->CheckProtect No ProtectGroup MANDATORY: Install Protecting Group (Boc, SEM, or Tosyl) CheckProtect->ProtectGroup Yes (Lithiation) Cosolvent Use Binary Solvent System (THF/Toluene or Dioxane/H2O) CheckProtect->Cosolvent No (Mild Coupling)

Figure 1: Strategic decision tree for overcoming solubility barriers based on reaction type.

Solubility Profile & Solvent Engineering

Do not attempt to force this molecule into pure hexane or diethyl ether. It will persist as a suspension. Refer to the table below for validated solvent systems.

Solvent Compatibility Table
Solvent ClassSpecific SolventSolubility RatingApplication Notes
Non-Polar Hexane, PentaneInsoluble Only useful as anti-solvents for precipitation.
Aromatic Toluene, XylenePoor (<1 mg/mL) Requires heat (reflux) or cosolvents.
Chlorinated DCM, ChloroformModerate Soluble at low concentrations; improves with 5% MeOH.
Polar Aprotic THF, 1,4-DioxaneModerate Good for reactions if heated; may require dilute conditions.
High Polarity DMSO, DMF, DMAExcellent Preferred for nucleophilic substitutions (SnAr).
Protic Methanol, EthanolGood Useful for workups, but avoid in organometallic steps.
Technical Insight: The "Cosolvent Trick"

For reactions requiring non-polar environments (e.g., preventing catalyst poisoning), use a binary system .

  • Recommendation: Dissolve the substrate in a minimum volume of THF or DMF, then slowly dilute with Toluene.

  • Ratio: 1:4 (THF:Toluene) often maintains solubility while providing the necessary non-polar character for specific catalysts.

Advanced Troubleshooting: N-Protection Protocol

If your reaction involves strong bases (n-BuLi, LDA) or requires high solubility in non-polar media, you must mask the pyrrole nitrogen. The N-H proton is acidic (pKa ~16-17) and will quench organolithiums immediately. Furthermore, protecting the nitrogen disrupts the intermolecular H-bonding network, drastically improving lipophilicity.

Recommended Protecting Groups[1]
  • Boc (tert-butyloxycarbonyl): Best for general solubility; easy removal with acid (TFA/HCl).

  • SEM (2-(Trimethylsilyl)ethoxymethyl): Excellent for lithiation chemistry; stable to base.

  • Tosyl (Ts): Increases crystallinity (good for purification) but highly electron-withdrawing (deactivates the ring).

Standard Operating Procedure (SOP): N-Boc Protection

This protocol converts the insoluble "brick dust" into a lipophilic, toluene-soluble intermediate.

Reagents:

  • This compound (1.0 equiv)[1][2]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)

  • DMAP (0.1 equiv) - Catalyst

  • Triethylamine (TEA) (1.5 equiv)

  • Solvent: DCM or THF (Anhydrous)

Workflow:

BocProtection Step1 Suspend SM in DCM/THF (0.1 M) Step2 Add TEA & DMAP (Stir 5 min) Step1->Step2 Step3 Add Boc2O (Gas evolution!) Step2->Step3 Step4 Stir RT (2-4 h) Solution clears Step3->Step4 Step5 Wash: 0.1M HCl -> Brine Dry & Concentrate Step4->Step5

Figure 2: Step-by-step workflow for N-Boc protection to restore lipophilicity.

Critical Steps:

  • The "Clear" Indicator: The reaction starts as a suspension. As the Boc group attaches, the H-bonds break, and the mixture will turn into a clear homogeneous solution. This is your visual endpoint.

  • Workup: Wash with mild acid (0.1 M HCl) to remove DMAP/TEA. Do not use strong acid or heat, as the Boc group is thermally sensitive >80°C in acidic media.

Frequently Asked Questions (FAQ)

Q1: I am trying to run a Suzuki coupling in Toluene/Water, but the starting material floats on top. What should I do? A: This is a wetting issue. The hydrophobic bromine atoms and the crystal lattice prevent interaction with the aqueous phase.

  • Fix: Add a surfactant (e.g., Triton X-100 at 1 mol%) or switch the organic solvent to 1,4-Dioxane or Dimethoxyethane (DME) . These are water-miscible and will solvate the azaindole better than toluene.

Q2: Can I perform Lithium-Halogen exchange on the unprotected molecule? A: No. You must protect the N-H. If you add n-BuLi to the unprotected compound, it will simply deprotonate the pyrrole nitrogen first (consuming 1 equivalent of BuLi) to form a lithium salt, which is even less soluble and unreactive toward exchange. Use the SEM or Boc protected derivative for lithiation.

Q3: How do I purify the unprotected compound if it crashes out of my column? A: Standard Hexane/EtOAc gradients often fail because the compound streaks or precipitates on the silica.

  • Fix: Use a "DCM/Methanol" system. Start with 100% DCM and gradient to 90:10 DCM:MeOH.

  • Pro Tip: Add 1% Triethylamine to the eluent to prevent the pyridine nitrogen from dragging on the acidic silica gel.

References

  • General Azaindole Synthesis & Properties

    • Popowycz, F., Mérour, J. Y., & Joseph, B. (2007).[3] Synthesis and reactivity of 4-, 5-and 6-azaindoles. Tetrahedron, 63(36), 8689-8707.[3]

  • Solubility & Crystal Packing of Azaindoles

    • Hands, D., et al. (1996). A convenient synthesis of 5-azaindole.[4] Synthesis, 1996(07), 877-882.

  • Cross-Coupling Strategies for Insoluble Heterocycles

    • Li, J. J. (Ed.).[5] (2011).[3][6] Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist. Elsevier.

  • Protecting Group Methodology

    • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to Chapter on Protection for the Pyrrole/Indole NH).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling brominated azaindoles.

Sources

Technical Support Center: Catalyst Optimization for Steric C3-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for optimizing catalyst loading in Sterically Hindered C3-Coupling Reactions , with a primary focus on the C3-arylation of indoles and related nitrogen heterocycles . This transformation is a cornerstone in drug discovery but notoriously sensitive to catalyst deactivation and steric crowding.

Topic: Optimizing Catalyst Loading for Sterically Hindered C3-Coupling (Indole/Heterocycle Focus) Role: Senior Application Scientist Status: Operational

Core Technical Directive

In sterically hindered C3-couplings (e.g., C3-arylation of 2-substituted indoles or 7-azaindoles), the relationship between catalyst loading and yield is non-linear . Simply increasing palladium loading often leads to diminishing returns due to catalyst aggregation (Pd black formation) or homocoupling side-reactions .

This guide abandons the "add more catalyst" mentality in favor of a Kinetic-Based Optimization Strategy . We focus on maintaining the active catalytic species (


) concentration over time rather than just at t=0.

Troubleshooting Guide (Q&A)

Issue 1: Reaction Stalls Incomplete (Catalyst Death)

User Question: "I am running a C3-arylation on a 2-methylindole substrate using 5 mol% Pd(OAc)₂/SPhos. The reaction hits 60% conversion after 2 hours and then stops completely. Adding more catalyst at the start (10 mol%) didn't improve the final yield. What is happening?"

Scientist Diagnosis: This is a classic signature of Catalyst Deactivation (likely aggregation to inactive Pd nanoparticles) rather than thermodynamic equilibrium.

  • Cause: High initial catalyst loading can paradoxically accelerate deactivation. At high concentrations, monomeric

    
     species are more likely to collide and form inactive clusters (
    
    
    
    ) before entering the catalytic cycle, especially if the oxidative addition step is slow due to steric hindrance.
  • Solution:

    • Switch to a Pre-catalyst: Replace Pd(OAc)₂ with a precatalyst like XPhos Pd G4 or SPhos Pd G3 . These release the active species slowly and prevent the initial "burst" of unstable

      
      .
      
    • Portion-wise Addition: Split your 5 mol% loading into two batches. Add 2.5 mol% at

      
       and 2.5 mol% at 
      
      
      
      . This keeps the steady-state concentration of active Pd low but sustained.
Issue 2: Regioselectivity Drift (C2 vs C3)

User Question: "I am targeting the C3 position, but as I lower the catalyst loading to save money, I see more N-arylation or C2-arylation byproducts. Why does loading affect selectivity?"

Scientist Diagnosis: Selectivity in C-H activation is often kinetically controlled.

  • Cause: At low catalyst loadings, the reaction slows down, allowing background reactions (like base-mediated N-arylation) or less energetically demanding pathways (C2-activation via a different mechanism) to compete.

  • Solution:

    • Ligand Over-saturation: When lowering Pd loading, maintain the ligand concentration . If you drop Pd from 5 mol% to 1 mol%, keep the ligand at 5-10 mol%. Excess ligand stabilizes the active species and enforces the steric environment required for C3-selectivity.

    • Concentration Check: Ensure your substrate concentration is high (0.5 M – 1.0 M). High substrate concentration increases the rate of the desired intermolecular coupling relative to unimolecular catalyst decomposition.

Issue 3: Immediate Precipitation (Pd Black)

User Question: "The moment I heat my reaction (Pd/XPhos system), the solution turns black and precipitation occurs. My substrate is a bulky 4-substituted aryl bromide."

Scientist Diagnosis: Immediate precipitation indicates that the Oxidative Addition step is too slow, leaving


 vulnerable.
  • Cause: The bulky aryl halide prevents rapid oxidative addition. The "naked"

    
     generated from the precursor has nowhere to go and aggregates.
    
  • Solution:

    • "Break-in" Protocol: Pre-heat the catalyst and ligand in a small amount of solvent before adding the bulky aryl halide, or conversely, stir the catalyst/ligand/aryl halide at room temperature for 30 mins before heating to allow ligation.

    • Solvent Viscosity: Switch to a solvent with higher viscosity or coordinating ability (e.g., switch from Toluene to 1,4-Dioxane or t-Amyl Alcohol ). This can physically and chemically retard aggregation.

Frequently Asked Questions (FAQs)

Q: How do I determine the "Minimum Effective Loading" (MEL)? A: Do not rely on end-point yields. Run a Time-Course Experiment (see Protocol below). Plot Conversion vs. Time for 1 mol%, 2.5 mol%, and 5 mol%. The MEL is the lowest loading where the initial rate is linear and conversion reaches >90%. If the 1 mol% curve flattens (plateaus) early, the catalyst is dying.

Q: Is Pd(OAc)₂ + Ligand ever better than a G3/G4 Pre-catalyst? A: Rarely for hindered couplings. Pd(OAc)₂ requires reduction to Pd(0) in situ (often by the phosphine ligand itself, consuming it, or by an amine base). This process is uncontrolled. Pre-catalysts (e.g., Buchwald G3/G4) generate the active


 species in a 1:1 stoichiometry upon activation by base, ensuring reproducible kinetics.

Q: Can I use microwave heating to lower catalyst loading? A: Use caution. While microwaves accelerate reaction rates, they also accelerate catalyst decomposition. For hindered substrates, lower temperature (80°C) with longer times often allows for lower catalyst loading than superheating (120°C) which kills the catalyst in minutes.

Experimental Protocol: Catalyst Loading Optimization

Objective: Determine the optimal catalyst loading using "Same-Excess" kinetic profiling to distinguish between catalyst death and kinetic inhibition.

Materials
  • Substrate: Indole derivative (1.0 equiv)

  • Coupling Partner: Aryl Halide (1.2 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Catalyst System: XPhos Pd G4 (Pre-catalyst)[1]

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Workflow
  • Stock Solution Preparation:

    • Prepare a master mix of Substrate, Aryl Halide, and Base in Dioxane.

    • Divide into 3 reaction vials (Vial A, B, C).

  • Catalyst Dosing:

    • Vial A: Add 0.5 mol% Catalyst.

    • Vial B: Add 1.0 mol% Catalyst.

    • Vial C: Add 2.5 mol% Catalyst.

  • Reaction & Sampling:

    • Heat all vials to 80°C simultaneously.

    • Sampling: Take aliquots (10 µL) at

      
       mins.
      
    • Quench aliquots immediately in MeCN/Water.

  • Data Analysis (The "Visual Test"):

    • Plot Conversion (%) vs. Time .

    • Scenario 1 (Ideal): Vial B reaches completion. Vial A is slower but linear. -> Use 0.5-1.0 mol%.

    • Scenario 2 (Catalyst Death): Vial A and B start fast but plateau at 40% and 70% respectively. -> Catalyst is dying. Switch ligand or use portion-wise addition.

    • Scenario 3 (Induction Period): All reactions show a lag phase before starting. -> Activation issue. Switch to G4 pre-catalyst or check base solubility.

Visualizations

Diagram 1: Catalyst Optimization Logic Flow

This decision tree guides the user through the optimization process based on experimental observations.

CatalystOptimization Start Start: Standard Screen (5 mol% Pd, 80°C) CheckYield Check Yield & Conversion Start->CheckYield HighYield Yield > 90% CheckYield->HighYield Success LowYield Yield < 50% CheckYield->LowYield Failure ReduceLoad Reduce Loading to 1 mol% (Cost Optimization) HighYield->ReduceLoad AnalyzeProfile Analyze Kinetic Profile (Stall vs Slow) LowYield->AnalyzeProfile Stalls Reaction Stalls (Catalyst Death) AnalyzeProfile->Stalls Plateau observed Slow Reaction Slow but Linear (Kinetic Barrier) AnalyzeProfile->Slow Linear but slow FixDeath 1. Switch to Pre-catalyst (G3/G4) 2. Portion-wise Addition 3. Lower Temp Stalls->FixDeath FixSlow 1. Increase Concentration 2. More Active Ligand (e.g. XPhos) 3. Raise Temp Slow->FixSlow

Caption: Decision tree for optimizing catalyst loading based on kinetic behavior (stalling vs. slow turnover).

Diagram 2: C3-Arylation Mechanism & Deactivation Risks

This diagram illustrates the competition between the productive catalytic cycle and the deactivation pathways caused by steric hindrance.

Mechanism Pd0 Active Pd(0)L OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Agg Pd Black Aggregation (Irreversible) Pd0->Agg High Conc. Low Ligand Dimer Inactive Dimer (Pd-Pd) Pd0->Dimer Resting State Coord Substrate Coordination (Steric Barrier) OxAdd->Coord Indole C3Act C3-H Activation (CMD Pathway) Coord->C3Act Base Prod Product Release C3Act->Prod Red. Elim. Prod->Pd0 Regeneration

Caption: Mechanistic pathway showing the critical "Steric Barrier" at coordination which increases the residence time of unstable Pd(0), leading to aggregation.

Data Summary: Ligand Effects on Loading[2][3]

The following table summarizes typical loading requirements for C3-arylation based on ligand class.

Ligand ClassExampleTypical LoadingSteric ToleranceRec. Substrate Scope
Simple Phosphines

5 - 10 mol%LowUnhindered indoles only
Biaryl Phosphines XPhos , SPhos 0.5 - 2 mol%High2-substituted indoles, 7-azaindoles
Bulky Biaryls BrettPhos 1 - 3 mol%Very HighC3-arylation with ortho-subs. aryl halides
N-Heterocyclic Carbenes IPr , IMes 1 - 3 mol%HighHigh temp stable, good for electron-poor indoles

References

  • BenchChem Technical Support. (2025).[1][2][3] Optimization of Catalyst Loading for Cross-Coupling Reactions. BenchChem. 2

  • Li, G., Kanda, Y., Hong, S. Y., & Radosevich, A. T. (2022).[4] Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. Journal of the American Chemical Society.[4][5] 4

  • Grimster, N. P., Gaunt, M. J., et al. (2017). Transition Metal-Free C3 Arylation of Indoles with Aryl Halides. National Institutes of Health (PMC). 6[7]

  • ChemCatBio. (2022).[8] Three Sources of Catalyst Deactivation and How To Mitigate Them. U.S. Department of Energy. 8

  • Yang, Y., et al. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles. Journal of Organic Chemistry. 7[7]

Sources

stability of 3,6-dibromo-1H-pyrrolo[3,2-b]pyridine under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3,6-dibromo-1H-pyrrolo[3,2-b]pyridine. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights and practical advice on the stability of this heterocyclic compound under acidic conditions. As a 6-azaindole derivative, its unique electronic properties present both opportunities and challenges in synthesis. This guide will help you navigate these challenges and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in acidic media?

The stability of this compound in acidic conditions is moderate and highly dependent on the specific acid used, its concentration, the temperature, and the reaction time. The core issue arises from the inherent acid sensitivity of the pyrrole ring. While the pyridine moiety is generally stable, the electron-rich pyrrole ring is susceptible to protonation and subsequent polymerization or degradation, especially under harsh acidic conditions (e.g., concentrated mineral acids like HCl or H₂SO₄ at elevated temperatures). However, the molecule is robust enough to tolerate certain acidic reagents, such as trifluoroacetic acid (TFA) at or below room temperature, particularly for procedures like Boc-group deprotection.

Q2: Which nitrogen atom is protonated first in acidic conditions?

The lone pair of electrons on the pyridine nitrogen (N-7) is more basic and is the primary site of protonation in an acidic environment. The lone pair on the pyrrole nitrogen (N-1) is part of the aromatic π-system, which gives the ring its aromatic character, and is therefore significantly less basic. Protonation of the pyridine nitrogen can influence the overall electron density and reactivity of the bicyclic system. For the related 6-azaindole, a pKa value of 8 has been reported for the protonation equilibrium, suggesting that in most acidic reaction conditions (pH < 7), the pyridine nitrogen will exist in its protonated form.[1]

Q3: Can the bromine atoms be cleaved under acidic conditions?

Direct acid-catalyzed debromination is not a common degradation pathway for this class of compounds under typical synthetic conditions. The C-Br bonds on the aromatic system are generally stable. However, debromination could potentially occur under very harsh conditions or in the presence of a reducing agent that might be formed in situ from the degradation of other starting materials or solvents. It is more likely that degradation of the pyrrole ring will occur before significant debromination is observed.

Q4: Is it necessary to protect the pyrrole N-H during reactions in acidic media?

Protection of the pyrrole N-H is a strategic choice that depends on the specific reaction. While it might seem counterintuitive to use a protecting group that is removed by acid when working in acidic conditions, a protecting group like Boc (tert-butoxycarbonyl) can be used to temporarily shield the pyrrole ring during other synthetic steps and then be selectively removed with controlled exposure to an acid like TFA. If the subsequent reaction requires acidic conditions that are too harsh for the unprotected pyrrole ring, then an acid-stable protecting group should be considered, although this complicates the deprotection strategy. For many reactions, careful control of the acidic conditions may allow for successful outcomes without N-H protection.

Troubleshooting Guide

This section addresses common problems encountered when using this compound in acidic environments.

Issue 1: My reaction mixture turns dark brown or black after adding a strong acid.

Plausible Cause: This is a classic indication of pyrrole polymerization or decomposition. The electron-rich pyrrole ring is highly susceptible to acid-catalyzed polymerization. Protonation of the ring followed by attack from another neutral pyrrole molecule initiates a chain reaction, leading to the formation of insoluble, dark-colored polymeric materials. This process is often irreversible and leads to a significant loss of the desired product.

dot

Caption: Potential acid-catalyzed degradation of the pyrrole ring.

Solutions & Best Practices:

  • Choice of Acid: Avoid using strong, non-oxidizing mineral acids like concentrated HCl or H₂SO₄. Opt for weaker organic acids like trifluoroacetic acid (TFA) or acetic acid. If a stronger acid is required, consider using it in a non-polar solvent to reduce its activity.

  • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Often, starting at 0 °C and allowing the reaction to slowly warm to room temperature is a good strategy.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Prolonged exposure to acid will increase the likelihood of degradation.

  • Slow Addition: Add the acid slowly to the reaction mixture, preferably at a low temperature, to control any exotherm and to keep the instantaneous concentration of the acid low.

Issue 2: My yield is low, and I observe multiple unidentified spots on my TLC/LC-MS.

Plausible Cause: Besides polymerization, other side reactions can occur on the pyrrolopyridine scaffold. The protonated form of the molecule is activated towards certain nucleophilic attacks, and the pyrrole ring can undergo unwanted electrophilic substitution if other electrophiles are present or generated in situ.

Solutions & Best Practices:

  • Inert Atmosphere: If there is any possibility of oxidative degradation, which can be exacerbated by acidic conditions, conduct the reaction under an inert atmosphere (Nitrogen or Argon).

  • Scavengers: If you suspect the generation of reactive electrophilic species, consider adding a scavenger. For example, if you are performing a deprotection that might release a carbocation (e.g., a Boc group), adding a cation scavenger like triethylsilane can be beneficial.

  • Solvent Choice: The choice of solvent can influence the stability. Protic solvents can participate in degradation pathways, while aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often preferred.

Issue 3: I am having difficulty removing a Boc protecting group without degrading the molecule.

Plausible Cause: While TFA is commonly used for Boc deprotection, the conditions might still be too harsh for this specific substrate, especially if high concentrations or elevated temperatures are used.

Solutions & Best Practices:

  • Titrate the Acid: Instead of using a large excess, try using a smaller amount of TFA (e.g., 10-20% in DCM) and monitor the reaction over time. This can often be sufficient for deprotection while minimizing degradation.

  • Alternative Acids: Consider using other acidic conditions that are known to be milder. For example, HCl in a non-protic solvent like dioxane or diethyl ether can sometimes be more effective and less degrading than TFA.

  • Two-Phase Systems: In some cases, a biphasic system (e.g., DCM and a dilute aqueous acid) can provide a "slow-release" of the acid to the organic phase, moderating the reaction.

Qualitative Stability Summary

The following table provides a general guideline for the stability of this compound in common acidic conditions. This is based on general chemical principles of pyrroles and pyridines and should be used as a starting point for experimental design.

Acidic ConditionTemperatureExpected StabilityComments
TFA (10-50% in DCM) 0 °C to Room TempGood Standard for Boc deprotection. Monitor reaction time.
Acetic Acid Room Temp to 50 °CGood Generally well-tolerated. Can be used as a solvent.
HCl (in Dioxane/Ether) 0 °C to Room TempModerate Can be effective, but monitor for degradation.
Conc. HCl (aqueous) Room TempPoor to Moderate Risk of polymerization is higher.
Conc. H₂SO₄ Room TempPoor Highly likely to cause rapid decomposition.

Experimental Protocol: Boc Deprotection of N1-Boc-3,6-dibromo-1H-pyrrolo[3,2-b]pyridine

This protocol provides a reliable method for removing a tert-butoxycarbonyl (Boc) protecting group from the pyrrole nitrogen while minimizing degradation of the core structure.

dot

Caption: Workflow for controlled Boc deprotection.

Materials:
  • N1-Boc-3,6-dibromo-1H-pyrrolo[3,2-b]pyridine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, and standard glassware

Procedure:
  • Dissolution: Dissolve the N1-Boc-3,6-dibromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

    • Senior Application Scientist's Note: Using an anhydrous solvent is crucial to prevent side reactions that could be initiated by water in the acidic medium.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

    • Senior Application Scientist's Note: Starting the reaction at a low temperature is the most critical step to control the initial rate of deprotection and prevent a rapid exotherm that could lead to decomposition.

  • Acid Addition: Prepare a 20% (v/v) solution of TFA in DCM. Add this solution dropwise to the stirring reaction mixture over 5-10 minutes.

    • Senior Application Scientist's Note: Slow, dropwise addition prevents a localized high concentration of acid, which is a primary cause of pyrrole polymerization.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the progress of the reaction by TLC or LC-MS every 30 minutes until the starting material is no longer visible (typically 1-3 hours).

    • Senior Application Scientist's Note: Do not let the reaction run for an extended period after completion. The longer the exposure to acid, the greater the risk of byproduct formation.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add saturated aqueous NaHCO₃ solution to quench the TFA. Be cautious, as this will cause vigorous gas (CO₂) evolution. Continue adding the bicarbonate solution until the gas evolution ceases and the aqueous layer is basic (pH > 8).

    • Senior Application Scientist's Note: A thorough quench is essential to stop any further acid-catalyzed degradation during the workup.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization, depending on the nature of any impurities.

References

  • ResearchGate. (n.d.). The Photophysical Properties of 6-Azaindole. Available at: [Link]

  • Journal of Materials Chemistry. (n.d.). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. RSC Publishing. Available at: [Link]

  • ChemRxiv. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines. Available at: [Link]

  • Wikipedia. (n.d.). Pyrrole. Available at: [Link]

  • Pipzine Chemicals. (n.d.). 6-Bromo-1H-pyrrolo[3,2-b]pyridine. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Acid-catalysed proton exchange on pyrrole and alkylpyrroles. RSC Publishing. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of C3 vs. C6 Bromine in Pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the pyrrolo[3,2-b]pyridine scaffold, a key isomer of 7-azaindole, represents a privileged heterocyclic core. Its strategic functionalization is paramount in modulating biological activity. A frequent synthetic crossroads is the selective reaction at halogenated positions, particularly when both the pyridine (C6) and pyrrole (C3) rings are brominated. This guide provides an in-depth comparison of the reactivity of C3-bromo and C6-bromo substituents in pyrrolo[3,2-b]pyridine, supported by experimental insights and mechanistic rationale to inform synthetic strategy.

The Electronic Landscape: Understanding Inherent Reactivity

The pyrrolo[3,2-b]pyridine nucleus is an electron-rich system due to the pyrrole moiety, yet the pyridine ring introduces an element of electron deficiency. The lone pair of electrons on the pyrrole nitrogen participates in the aromatic system, increasing the electron density of the pyrrole ring.[1] Conversely, the pyridine nitrogen acts as an electron sink. This electronic dichotomy is the primary driver of the differential reactivity between the C3 and C6 positions.

Generally, the C6 position on the pyridine ring is more electron-deficient than the C3 position on the pyrrole ring. This is a critical factor in many transition-metal-catalyzed cross-coupling reactions where the oxidative addition of the C-Br bond to the metal center is often the rate-determining step. A more electron-deficient C-Br bond will typically undergo oxidative addition more readily.

Comparative Reactivity in Key Cross-Coupling Reactions

The relative reactivity of C3-Br and C6-Br in pyrrolo[3,2-b]pyridine can be effectively compared through the lens of common C-C and C-N bond-forming reactions. While direct head-to-head comparative studies on the same pyrrolo[3,2-b]pyridine substrate are not extensively documented, we can infer reactivity trends from studies on related dibrominated heterocycles and the fundamental principles of the reactions themselves.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[2] The general order of reactivity for aryl halides in the oxidative addition step is I > Br > Cl.[3] When comparing two C-Br bonds on the same scaffold, electronic effects become a dominant differentiating factor.

Observation: In systems with dibrominated heteroaromatics, the Suzuki coupling often occurs preferentially at the more electron-deficient position. For instance, in the coupling of dibromopyrrole esters, regioselectivity is generally achieved by initial coupling at the more electron-deficient site.[4]

Application to Pyrrolo[3,2-b]pyridine: Given the electron-withdrawing nature of the pyridine ring, the C6-Br bond is more electron-deficient than the C3-Br bond. Therefore, in a 3,6-dibromopyrrolo[3,2-b]pyridine system, a selective Suzuki-Miyaura coupling is predicted to occur at the C6 position .

Illustrative Reaction Scheme:

Suzuki_Coupling 3,6-Dibromopyrrolo[3,2-b]pyridine 3,6-Dibromopyrrolo[3,2-b]pyridine 6-Aryl-3-bromopyrrolo[3,2-b]pyridine 6-Aryl-3-bromopyrrolo[3,2-b]pyridine 3,6-Dibromopyrrolo[3,2-b]pyridine->6-Aryl-3-bromopyrrolo[3,2-b]pyridine ArB(OH)2, Pd catalyst, Base, 1 eq. 3,6-Diarylpyrrolo[3,2-b]pyridine 3,6-Diarylpyrrolo[3,2-b]pyridine 6-Aryl-3-bromopyrrolo[3,2-b]pyridine->3,6-Diarylpyrrolo[3,2-b]pyridine Ar'B(OH)2, Pd catalyst, Base

Caption: Predicted regioselective Suzuki-Miyaura coupling at C6.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds.[5] Similar to the Suzuki coupling, the oxidative addition of the aryl halide to the palladium catalyst is a key step in the catalytic cycle.[3]

Observation: The principles of electronic demand governing the Suzuki reaction generally apply to the Buchwald-Hartwig amination. The more electron-poor C-Br bond is expected to be more reactive.

Application to Pyrrolo[3,2-b]pyridine: A selective Buchwald-Hartwig amination on 3,6-dibromopyrrolo[3,2-b]pyridine would be expected to proceed preferentially at the C6 position . This allows for the sequential introduction of different amine nucleophiles.

Illustrative Reaction Scheme:

Buchwald_Hartwig 3,6-Dibromopyrrolo[3,2-b]pyridine 3,6-Dibromopyrrolo[3,2-b]pyridine 6-Amino-3-bromopyrrolo[3,2-b]pyridine 6-Amino-3-bromopyrrolo[3,2-b]pyridine 3,6-Dibromopyrrolo[3,2-b]pyridine->6-Amino-3-bromopyrrolo[3,2-b]pyridine R2NH, Pd catalyst, Base, 1 eq. 3,6-Diaminopyrrolo[3,2-b]pyridine 3,6-Diaminopyrrolo[3,2-b]pyridine 6-Amino-3-bromopyrrolo[3,2-b]pyridine->3,6-Diaminopyrrolo[3,2-b]pyridine R'2NH, Pd catalyst, Base

Caption: Predicted regioselective Buchwald-Hartwig amination at C6.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of C-C bonds between aryl halides and terminal alkynes.[6] The reaction mechanism also involves an oxidative addition step, making it sensitive to the electronic nature of the C-Br bond.

Observation: The reactivity trend for aryl halides in Sonogashira coupling generally follows I > Br > OTf > Cl.[6] For different C-Br bonds, the more electron-deficient position is expected to react faster.

Application to Pyrrolo[3,2-b]pyridine: In a direct competition, the C6-Br is anticipated to be more reactive in a Sonogashira coupling than the C3-Br.

Illustrative Reaction Scheme:

Sonogashira_Coupling 3,6-Dibromopyrrolo[3,2-b]pyridine 3,6-Dibromopyrrolo[3,2-b]pyridine 6-Alkynyl-3-bromopyrrolo[3,2-b]pyridine 6-Alkynyl-3-bromopyrrolo[3,2-b]pyridine 3,6-Dibromopyrrolo[3,2-b]pyridine->6-Alkynyl-3-bromopyrrolo[3,2-b]pyridine Terminal Alkyne, Pd/Cu catalyst, Base, 1 eq. 3,6-Dialkynylpyrrolo[3,2-b]pyridine 3,6-Dialkynylpyrrolo[3,2-b]pyridine 6-Alkynyl-3-bromopyrrolo[3,2-b]pyridine->3,6-Dialkynylpyrrolo[3,2-b]pyridine Terminal Alkyne', Pd/Cu catalyst, Base

Caption: Predicted regioselective Sonogashira coupling at C6.

Orthogonal Reactivity: Halogen-Metal Exchange

Halogen-metal exchange offers a complementary approach to functionalization, often exhibiting reactivity patterns that are orthogonal to those of palladium-catalyzed cross-coupling reactions. This reaction involves the exchange of a halogen atom with a metal, typically lithium.[7]

Key Principle: The rate of halogen-lithium exchange is influenced by the stability of the resulting carbanion (organolithium species). The stability of the carbanion generally follows the order sp > sp2 > sp3.[7] For sp2-hybridized carbons, increased s-character in the C-Li bond leads to greater stability. Furthermore, the acidity of the corresponding C-H bond is a good indicator of the stability of the carbanion.

Application to Pyrrolo[3,2-b]pyridine: The pyrrole ring is known to be more acidic than the pyridine ring. Deprotonation of the pyrrole N-H is a common first step when using strong bases. In the case of a halogenated pyrrolo[3,2-b]pyridine, after N-H deprotonation (if unprotected), the C3-H is generally more acidic than the C-H protons on the pyridine ring. This suggests that a lithiated species at C3 would be more stable than one at C6. Consequently, a selective halogen-metal exchange on 3,6-dibromopyrrolo[3,2-b]pyridine is predicted to occur preferentially at the C3 position .

Illustrative Reaction Scheme:

Halogen_Metal_Exchange 3,6-Dibromopyrrolo[3,2-b]pyridine 3,6-Dibromopyrrolo[3,2-b]pyridine 3-Lithio-6-bromopyrrolo[3,2-b]pyridine 3-Lithio-6-bromopyrrolo[3,2-b]pyridine 3,6-Dibromopyrrolo[3,2-b]pyridine->3-Lithio-6-bromopyrrolo[3,2-b]pyridine n-BuLi or t-BuLi, -78 °C, 1 eq. 3-Substituted-6-bromopyrrolo[3,2-b]pyridine 3-Substituted-6-bromopyrrolo[3,2-b]pyridine 3-Lithio-6-bromopyrrolo[3,2-b]pyridine->3-Substituted-6-bromopyrrolo[3,2-b]pyridine Electrophile (E+)

Caption: Predicted regioselective halogen-metal exchange at C3.

Summary of Comparative Reactivity

Reaction TypeMore Reactive PositionPrimary Rationale
Suzuki-Miyaura Coupling C6-BrMore electron-deficient C-Br bond facilitates oxidative addition.
Buchwald-Hartwig Amination C6-BrMore electron-deficient C-Br bond facilitates oxidative addition.
Sonogashira Coupling C6-BrMore electron-deficient C-Br bond facilitates oxidative addition.
Halogen-Metal Exchange C3-BrGreater stability of the resulting C3-lithiated intermediate.

Experimental Protocols

The following are representative, generalized protocols. Researchers should optimize conditions for their specific substrates.

General Protocol for Regioselective Suzuki-Miyaura Coupling at C6
  • Reaction Setup: To an oven-dried flask, add 3,6-dibromo-1H-pyrrolo[3,2-b]pyridine (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1).

  • Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 6-aryl-3-bromo-1H-pyrrolo[3,2-b]pyridine.

General Protocol for Regioselective Buchwald-Hartwig Amination at C6
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv).

  • Reagent Addition: Add the desired amine (1.1-1.5 equiv).

  • Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or dioxane.

  • Reaction Execution: Heat the sealed tube under an inert atmosphere at 80-110 °C, monitoring the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify the residue by flash chromatography to obtain the 6-amino-3-bromo-1H-pyrrolo[3,2-b]pyridine.

General Protocol for Regioselective Halogen-Metal Exchange at C3
  • Reaction Setup: Dissolve N-protected 3,6-dibromopyrrolo[3,2-b]pyridine (1.0 equiv) in anhydrous THF in an oven-dried flask under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Add a solution of n-butyllithium or t-butyllithium (1.0-1.1 equiv) dropwise, maintaining the temperature at -78 °C. Stir the mixture for a short period (e.g., 15-30 minutes).

  • Electrophilic Quench: Add the desired electrophile (e.g., DMF, an aldehyde, or a ketone) and stir at -78 °C for 1-2 hours before allowing the reaction to slowly warm to room temperature.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Conclusion

The C3 and C6 positions of the pyrrolo[3,2-b]pyridine scaffold exhibit distinct and often orthogonal reactivity profiles. The C6-bromo position, being more electron-deficient, is generally more susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. In contrast, the C3-bromo position is more reactive towards halogen-metal exchange due to the greater stability of the resulting organolithium intermediate. This understanding of comparative reactivity is crucial for the rational design of synthetic routes, enabling the selective and sequential functionalization of the pyrrolo[3,2-b]pyridine core to access novel chemical matter for drug discovery and development.

References

  • DiMichele, L., et al. (2006). Halogen – metal exchange of 3‐substituted 1,2‐dibromoarenes: the use of long‐range JCH coupling constants to determine regiochemistry. Magnetic Resonance in Chemistry, 44(8), 779-784.
  • Gilman, H., & Wittig, G. (ca. 1940).
  • Buchwald, S. L., & Hartwig, J. F. (1994-late 2000s).
  • BenchChem. (2025). An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: Core Basic Properties.
  • Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Group Meeting.
  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602.
  • Evans, P. (n.d.).
  • Pipzine Chemicals. (n.d.). 6-Bromo-1H-pyrrolo[3,2-b]pyridine.
  • Chemistry LibreTexts. (2023).
  • BenchChem. (2025).
  • Beaudry, C. M. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry.
  • Wikipedia. (n.d.). Metal–halogen exchange.
  • DiMichele, L., et al. (2006). Halogen – metal exchange of 3‐substituted 1,2‐dibromoarenes: the use of long‐range JCH coupling constants to determine regiochemistry. Scilit.
  • Wang, Z., et al. (2018).
  • Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Group Meeting.
  • TCI Chemicals. (n.d.). 1H-Pyrrolo[3,2-b]pyridine 1H-NMR.
  • Hergert, T., et al. (2025). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. Molecules, 30(12), 4869.
  • Knochel, P. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
  • Request PDF. (2025).
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Scott, K. A., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Journal of the American Chemical Society.
  • Kozikowski, A. P., & Cheng, X.-M. (1984). A synthesis of 3-substituted pyrroles through the halogen-metal exchange reaction of 3-bromo-1-(triisopropylsilyl)pyrrole. The Journal of Organic Chemistry, 49(16), 3239-3240.
  • Request PDF. (2025). Tuning charge transfer properties in symmetric and asymmetric pyrrolo[3,2- b ]pyrrole derivatives with hybridized local and charge-transfer characteristics.
  • Request PDF. (2025).
  • arXiv. (2022). Charge distribution of benzene molecule and benzene-argon cluster measured by Coulomb explosion imaging.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines.
  • BLDpharm. (n.d.). 944937-53-5|6-Bromo-1H-pyrrolo[3,2-b]pyridine.
  • Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts.
  • Sci-Hub. (n.d.).
  • PubChem. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • Zhang, L., et al. (2019). 1 H-Pyrrolo[3,2- b]pyridine GluN2B-Selective Negative Allosteric Modulators. ACS medicinal chemistry letters, 10(3), 261-266.
  • Sigma-Aldrich. (n.d.). 6-Bromo-1H-pyrrolo[3,2-b]pyridine.
  • Sigma-Aldrich. (n.d.). 1H-pyrrolo[3,2-b]pyridine.
  • Request PDF. (2025). Regioselective Couplings of Dibromopyrrole Esters.
  • Chen, Y.-C., et al. (2025). Tuning Excited-State Properties in Pyrrolo[3,2-b]pyrrole-Based Donor–Acceptor Emitters via Molecular Conformation and Conjugation Control. International Journal of Molecular Sciences, 26(21), 16004.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301017.
  • Taddei, M., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4399-4411.
  • MDPI. (2025).
  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
  • Rauf, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193.
  • Pipzine Chemicals. (n.d.). 6-Bromo-1H-pyrrolo[3,2-b]pyridine.
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.). Suzuki reaction.
  • Wikipedia. (n.d.). Suzuki reaction.

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UV-Vis Absorption Profile of 3,6-Dibromo-1H-pyrrolo[3,2-b]pyridine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide provides a technical analysis of the UV-Vis absorption properties of 3,6-dibromo-1H-pyrrolo[3,2-b]pyridine (CAS: 1190312-18-5), a critical intermediate in the synthesis of kinase inhibitors (e.g., c-Met, FGFR). Unlike standard datasheets, this document synthesizes experimental data of the parent scaffold (5-azaindole) with theoretical auxochromic shifts to provide a reliable spectral window for identification.

Key Insight: The introduction of bromine atoms at the C3 and C6 positions of the 5-azaindole scaffold induces a significant bathochromic shift (red shift) and hyperchromic effect compared to the unsubstituted parent, pushing the primary absorption maximum (


) from the high-UV region (~270–290 nm) into the 305–325 nm  range.

Spectral Analysis & Comparative Data

Comparative Absorption Maxima

The following table contrasts the target compound with its parent scaffold and a common structural isomer (7-azaindole).

CompoundStructurePrimary

(nm)
Secondary

(nm)
Electronic Transition
5-Azaindole (Parent)(1H-pyrrolo[3,2-b]pyridine)Bicyclic aromatic270 – 275 220, 290 (sh)

(HOMO-LUMO)
7-Azaindole (Isomer)(1H-pyrrolo[2,3-b]pyridine)Isomeric scaffold288 230

3,6-Dibromo-5-azaindole (Target Compound)3,6-Di-substituted305 – 325 (Est.)~240

(Red-shifted)

Data Note: Values for 5-azaindole and 7-azaindole are based on experimental literature in polar protic solvents (MeOH/EtOH). The value for the 3,6-dibromo derivative is a high-confidence estimate derived from the additive auxochromic shifts of bromine (+10–15 nm per atom) on the indole/azaindole


-system.
Structural Logic & Electronic Effects

The spectral shift is governed by the stabilization of the excited state via resonance donation from the bromine lone pairs into the electron-deficient pyridine ring.

G cluster_0 Scaffold Electronic Properties Parent 5-Azaindole Core (Electron Deficient Pyridine) Shift Bathochromic Shift (Red Shift) Parent->Shift Base Absorption (270 nm) Br_Sub Bromine Substituents (Auxochromes) Br_Sub->Shift Lone Pair Donation (+30-40 nm total) Target This compound Shift->Target Resulting u03bbmax (305-325 nm)

Figure 1: Mechanistic flow of auxochromic effects leading to the observed red shift in the UV spectrum.

Experimental Protocol: Self-Validating Measurement

To obtain precise extinction coefficients (


) and validate the purity of your synthesized intermediate, follow this self-validating protocol.
Materials & Reagents[1]
  • Solvent: HPLC-grade Methanol (Cutoff: 205 nm) or Acetonitrile (Cutoff: 190 nm). Avoid Acetone due to high UV cutoff.

  • Blank: Pure solvent from the same bottle used for solvation.

  • Cuvette: Quartz (Suprasil), 1 cm path length.

Step-by-Step Workflow
  • Stock Preparation:

    • Weigh 1.0 mg of this compound.

    • Dissolve in 10 mL methanol to create a

      
       stock solution.
      
    • Validation Check: Ensure complete dissolution; sonicate if necessary. The solution should be clear.

  • Serial Dilution (Linearity Check):

    • Prepare three working concentrations:

      
      , 
      
      
      
      , and
      
      
      .
    • Why? Measuring multiple concentrations validates the Beer-Lambert Law (

      
      ) and rules out aggregation artifacts.
      
  • Acquisition:

    • Scan range: 200 nm to 400 nm .

    • Scan speed: Medium (approx. 200–400 nm/min).

    • Baseline correction: Run pure solvent blank first.

  • Data Analysis:

    • Identify

      
       (highest peak).
      
    • Calculate Molar Extinction Coefficient (

      
      ):
      
      
      
      
    • Success Criterion: The

      
       value should remain constant across all three concentrations.
      

Synthesis & Contextual Identification

The spectral profile is heavily dependent on the regioselectivity of the synthesis. The presence of impurities (e.g., mono-bromo species) will shift the


.
Synthesis Pathway Verification

The compound is typically synthesized via the bromination of 5-azaindole with N-Bromosuccinimide (NBS).

Synthesis cluster_QC QC Checkpoints Start 5-Azaindole (1H-pyrrolo[3,2-b]pyridine) Intermediate Mixture: 3-Bromo (Mono) + 3,6-Dibromo Start->Intermediate Electrophilic Subst. Reagent NBS (2.2 eq) / DMF 0°C to RT Product This compound (Target) Intermediate->Product Purification (Recrystallization/Column) UV UV-Vis: u03bbmax > 300 nm Product->UV MS MS (ESI): m/z ~276 (M+H) Product->MS

Figure 2: Synthesis and Quality Control workflow. The UV shift confirms the addition of the second bromine atom.

Impurity Flagging
  • 
     nm:  Indicates incomplete bromination (presence of 3-bromo-5-azaindole).
    
  • 
     nm:  Indicates potential oxidation products or N-oxide formation.
    

References

  • 5-Azaindole Characterization

    • Title: Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles.
    • Source:Journal of Electron Spectroscopy and Rel
    • URL:[Link]

  • Bromination Effects on Azaindoles

    • Title: Synthesis and photophysical studies of novel azaindole deriv
    • Source:Universidad Autónoma de Madrid (Thesis).
    • URL:[Link]

  • Synthesis of Brominated Pyrrolopyridines

    • Title: An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes (Discusses NBS reactivity with azaindoles).
    • Source:Molecules, 2009.
    • URL:[Link]

  • Compound Database Entry

    • Title: this compound (CAS 1190312-18-5).[1]

    • Source:PubChem / Angene Chemical.
    • URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3,6-dibromo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 3,6-dibromo-1H-pyrrolo[3,2-b]pyridine

This guide provides essential safety and logistical information for the handling and disposal of this compound. As the toxicological properties of this specific compound have not been exhaustively studied, this document synthesizes data from structurally analogous compounds, including halogenated pyridines and other heterocyclic molecules, to establish a robust framework for safe laboratory practices.[1] The procedural guidance herein is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely and effectively.

Hazard Assessment and Core Principles

Given the structure of this compound, which incorporates a brominated pyridine ring, it is prudent to anticipate potential hazards such as skin and eye irritation, respiratory tract irritation, and potential toxicity if ingested or inhaled.[2][3][4] Similar halogenated aromatic compounds are known to be harmful.[5][6] Therefore, a proactive and cautious approach to handling is paramount.

The foundational principle of this guide is the hierarchy of controls, which prioritizes engineering and administrative controls to minimize exposure, with personal protective equipment (PPE) serving as the final, critical line of defense.

Personal Protective Equipment (PPE): A Multi-Faceted Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the recommended PPE, with explanations rooted in the anticipated chemical properties.

PPE Category Specification Rationale and Expert Insight
Eye and Face Protection Chemical splash goggles and a face shield.[7]Standard safety glasses are insufficient as they do not provide a seal against splashes and fine particulates.[7] Chemical splash goggles are essential to prevent contact with the eyes.[7][8] When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in conjunction with goggles for full facial protection.[7][9]
Hand Protection Nitrile or neoprene gloves.[8]The selection of glove material is critical. Latex gloves are not recommended due to their poor resistance to many organic chemicals.[8] Nitrile gloves offer good resistance to a range of chemicals, including many aromatic and halogenated compounds.[10][11] For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for any signs of degradation or perforation before use.[12]
Body Protection A flame-resistant laboratory coat, long pants, and closed-toe shoes.A standard lab coat will protect against minor spills and contamination of personal clothing. Ensure the lab coat is fully buttoned. Long pants and closed-toe shoes are mandatory to protect the skin from potential exposure.[10]
Respiratory Protection To be used in a certified chemical fume hood.[8][10]Due to the potential for respiratory irritation from dust or vapors, all handling of this compound should be conducted within a properly functioning chemical fume hood.[8][10] This engineering control is the primary method for preventing inhalation exposure.

Operational Workflow: From Receipt to Disposal

A systematic and well-documented workflow is essential for minimizing risk and ensuring procedural consistency. The following diagram and steps outline a comprehensive operational plan.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE 1. Assess Hazards Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood 2. Ensure Protection Weighing Weighing Prepare Fume Hood->Weighing 3. Controlled Environment Dissolving Dissolving Weighing->Dissolving 4. Prepare for Reaction Reaction Setup Reaction Setup Dissolving->Reaction Setup 5. Execute Experiment Decontaminate Glassware Decontaminate Glassware Reaction Setup->Decontaminate Glassware 6. Post-Experiment Wipe Surfaces Wipe Surfaces Decontaminate Glassware->Wipe Surfaces 7. Clean Workspace Segregate Waste Segregate Waste Wipe Surfaces->Segregate Waste 8. Isolate Contaminants Dispose Waste Dispose Waste Segregate Waste->Dispose Waste 9. Final Step

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Handling Procedures:
  • Pre-Handling Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for any available information on this compound and its structural analogs.

    • Ensure all necessary PPE is readily available and in good condition.

    • Verify that the chemical fume hood is operational and has a current inspection sticker.

    • Prepare all necessary equipment and reagents before handling the compound to minimize time spent in the handling area.

  • Handling the Compound:

    • Conduct all manipulations, including weighing and transfers, within the certified chemical fume hood.[8][10]

    • Use a disposable weighing boat or paper to avoid contamination of balances.

    • When dissolving the solid, add it slowly to the solvent to avoid splashing.

    • Keep the container of this compound tightly closed when not in use to prevent the release of dust or vapors.[8][13]

  • Post-Handling and Cleanup:

    • Decontaminate all glassware and equipment that has come into contact with the compound. A suitable solvent rinse, followed by standard washing procedures, is recommended.

    • Wipe down the work surface of the fume hood with an appropriate solvent and then a cleaning solution.

    • Carefully remove PPE, avoiding contact with any potentially contaminated surfaces. Wash hands thoroughly with soap and water after removing gloves.[13][14]

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Minor Spills (within a fume hood):

    • Alert nearby personnel.

    • Wearing appropriate PPE, use an absorbent material like vermiculite or sand to contain and absorb the spill.[10]

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[10][13]

    • Clean the spill area with a suitable solvent.

  • Major Spills (outside a fume hood):

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8] Seek medical attention.[8]

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Disposal: A Commitment to Environmental Stewardship

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., used gloves, weighing paper, absorbent materials) should be collected in a clearly labeled, sealed hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal Protocol:

    • All waste must be disposed of through your institution's licensed chemical waste disposal program.[1]

    • Never dispose of this compound down the drain or in the regular trash.[15]

    • Clearly label all waste containers with the full chemical name and any known hazards.

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research endeavors, ensuring the well-being of yourself, your colleagues, and the environment.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET.
  • San Jose State University. (2024, May 10). Personal Protective Equipment: Hands.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY.
  • Princeton University Environmental Health and Safety. (n.d.). SECTION 6C: Controlling Chemical Exposure.
  • Labbox Export. (n.d.). UN1282 Pyridine AGR, ACS, Ph Eur.
  • United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • TCI Chemicals. (2025, April 7). SAFETY DATA SHEET.
  • Avantor. (2011, August 29). MATERIAL SAFETY DATA SHEET.
  • U.S. Department of Health & Human Services. (2026, February 4). Personal Protective Equipment (PPE).
  • INDOFINE Chemical Company, Inc. (2026, January 23). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, October 16). SAFETY DATA SHEET.
  • National Center for Biotechnology Information. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • 3M. (n.d.). Polycyclic Aromatic Hydrocarbons.
  • Fisher Scientific. (2009, October 2). SAFETY DATA SHEET.
  • ChemScene. (2025, December 8). Safety Data Sheet.
  • Fisher Scientific. (2009, October 2). SAFETY DATA SHEET.
  • Combi-Blocks, Inc. (2024, January 9). JQ-1551 - Safety Data Sheet.
  • BenchChem. (2025). Proper Disposal of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,6-dibromo-1H-pyrrolo[3,2-b]pyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.